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  • Product: Ethyl 6H-1,2-oxazine-3-carboxylate
  • CAS: 185223-40-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 6H-1,2-oxazine-3-carboxylate: Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Ethyl 6H-1,2-oxazine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 6H-1,2-oxazine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The 1,2-oxazine scaffold is a key structural motif in a variety of biologically active molecules, and understanding the chemistry of its derivatives is crucial for the development of new therapeutic agents and functional materials. This document will delve into the chemical structure, predicted physical properties, and potential synthetic routes for Ethyl 6H-1,2-oxazine-3-carboxylate, with a focus on providing practical insights for laboratory applications.

Chemical Identity and Structure

Ethyl 6H-1,2-oxazine-3-carboxylate is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom in a 1,2-relationship. The "6H" designation indicates that the sixth position of the ring is a saturated carbon, bearing two hydrogen atoms. An ethyl carboxylate group is attached to the third position of the ring.

Key Identifiers:

IdentifierValue
IUPAC Name Ethyl 6H-1,2-oxazine-3-carboxylate
CAS Number 185223-40-9[1]
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol

Chemical Structure:

The chemical structure of Ethyl 6H-1,2-oxazine-3-carboxylate is depicted below. The numbering of the heterocyclic ring starts from the oxygen atom.

Caption: Chemical structure of Ethyl 6H-1,2-oxazine-3-carboxylate.

Physical and Chemical Properties

PropertyPredicted ValueNotes
Appearance Colorless to pale yellow liquid or low-melting solidMany simple heterocyclic esters exhibit this appearance.
Boiling Point > 200 °C (at atmospheric pressure)The presence of the ester group and the heterocyclic ring would suggest a relatively high boiling point.
Melting Point Not readily predictableCould be a low-melting solid.
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Limited solubility in water.The ethyl ester group provides some lipophilicity.
Density ~1.1 - 1.2 g/cm³Typical for organic molecules of this size and composition.

Spectroscopic Data: While specific spectra for this compound are not available, the expected spectroscopic signatures would include:

  • ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), and distinct signals for the protons on the 6H-1,2-oxazine ring.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the four unique carbons of the heterocyclic ring.

  • IR Spectroscopy: A strong absorption band for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), and characteristic bands for C=N and C-O stretching vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (155.15 m/z).

Synthesis and Experimental Protocols

The synthesis of 6H-1,2-oxazine derivatives is often achieved through hetero-Diels-Alder reactions. A relevant study by Al-Zaydi et al. (2013) describes a general and effective method for the synthesis of various 6H-1,2-oxazine derivatives, including an ethyl carboxylate-substituted analogue.[2] This approach involves the in-situ generation of α-nitrosoalkenes from ketoximes, which then undergo a [4+2] cycloaddition with terminal acetylenes.

G cluster_0 Step 1: Formation of α-nitrosoalkene intermediate cluster_1 Step 2: Hetero-Diels-Alder Cycloaddition Ketoxime Ketoxime Intermediate α-nitrosoalkene (in situ) Ketoxime->Intermediate Oxidation ChloramineT Chloramine-T Intermediate2 α-nitrosoalkene Product Ethyl 6H-1,2-oxazine-3-carboxylate Intermediate2->Product [4+2] Cycloaddition Acetylene Ethyl Propiolate Acetylene->Product

Caption: Proposed synthetic workflow for Ethyl 6H-1,2-oxazine-3-carboxylate.

Experimental Protocol for the Synthesis of a Related Compound: Ethyl 3-(4-nitrophenyl)-6H-1,2-oxazine-6-carboxylate

The following protocol is adapted from the work of Al-Zaydi et al. (2013) for the synthesis of a structurally similar compound and can serve as a starting point for the synthesis of the title compound.[2]

Materials:

  • 4-Nitroacetophenone oxime (1 equivalent)

  • Chloramine-T trihydrate (1.02 equivalents)

  • Ethyl propiolate (1.02 equivalents)

  • Ethanol (anhydrous)

  • n-Hexane

Procedure:

  • A mixture of 4-nitroacetophenone oxime (5 mmol) and chloramine-T trihydrate (5.1 mmol) in ethanol (20 mL) is refluxed for 4 hours.

  • The reaction mixture is then cooled to room temperature, and ethyl propiolate (5.1 mmol) is added.

  • The resulting mixture is stirred at room temperature for 1 hour and then refluxed for 15-20 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane (50 mL) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in n-hexane) to afford the pure product.

Note: For the synthesis of Ethyl 6H-1,2-oxazine-3-carboxylate, the starting ketoxime would need to be derived from a ketone that provides the desired substituents on the final product.

Reactivity and Potential Applications

The 1,2-oxazine ring is a versatile scaffold in organic synthesis. The N-O bond is relatively weak and can be cleaved under various conditions, making these compounds useful intermediates for the synthesis of other nitrogen- and oxygen-containing molecules.

General Reactivity:

  • Reduction: The N-O bond can be reductively cleaved to afford 1,4-amino alcohols.

  • Ring-opening and Rearrangement: Under acidic or basic conditions, the 1,2-oxazine ring can undergo rearrangement to form other heterocyclic systems.

  • Further Functionalization: The double bonds within the ring and the ester functionality provide sites for further chemical modifications.

Potential Applications in Drug Development:

The 1,2-oxazine core is present in a number of compounds with interesting biological activities. While specific studies on Ethyl 6H-1,2-oxazine-3-carboxylate are limited, the broader class of oxazine derivatives has shown potential in various therapeutic areas.[3][4]

  • Antimicrobial Agents: Some oxazine derivatives have demonstrated antibacterial and antifungal properties.

  • Anticancer Agents: The oxazine scaffold has been explored for the development of novel anticancer drugs.

  • Central Nervous System (CNS) Activity: Certain oxazines have shown activity as sedatives, analgesics, and anticonvulsants.

The ethyl ester functionality in the title compound provides a handle for further derivatization, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

Ethyl 6H-1,2-oxazine-3-carboxylate is a heterocyclic compound with potential for applications in synthetic organic chemistry and drug discovery. While specific physical and spectroscopic data for this molecule are not widely available, its synthesis can be approached through established methods such as the hetero-Diels-Alder reaction. The reactivity of the 1,2-oxazine ring system makes it a valuable building block for the creation of more complex molecules with diverse biological activities. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their potential.

References

  • Al-Zaydi, K. M., et al. (2013). Synthesis of Derivatives of 6H-1,2-Oxazine by Cyclization of Ketoximes With Derivatives of Terminal Acetylene Compounds. International Journal of Chemistry, 6(1), 26-36.
  • NextSDS. (n.d.). 2H-1,2-Oxazine-3-carboxylicacid,6-ethoxytetrahydro-,ethylester,(3R,6S)-rel-(9CI). Retrieved from [Link]

  • A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. (2016). International Journal of Pharmacy and Pharmaceutical Research, 6(3), 14-42.
  • Al-Zaydi, K. M. (2013). Synthesis of Derivatives of 6H-1,2-Oxazine by Cyclization of Ketoximes With Derivatives of Terminal Acetylene Compounds. ResearchGate. Retrieved from [Link]

  • Molbank. (2020). Ethyl 11a,12-Dihydrobenzo[b]benzo[5][2][6]oxazino[2,3-e][2][6]oxazine-5a(6H)-carboxylate. MDPI. Retrieved from [Link]

  • Nizovtsev, A. V., & Baranov, M. S. (2020). Synthesis of 6H-1,2-oxazin-6-ones (microreview). Chemistry of Heterocyclic Compounds, 56(10), 1280-1282.
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). Molecules, 18(2), 2088-2101.
  • Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of the Chemical Society of Pakistan, 33(6), 844-849.
  • Chaitra, G., & Rohini, R. M. (2016). Synthesis and Biological Activities of[2][7]-Oxazine Derivatives. Der Pharma Chemica, 8(5), 23-29.

  • Singh, P., & Kumar, A. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. Journal of Drug Delivery and Therapeutics, 10(1), 123-130.
  • Chaitra, G., & Rohini, R. M. (2016). Synthesis and Biological Activities of[2][7]-Oxazine Derivatives. Der Pharma Chemica, 8(5), 23-29. Retrieved from [Link]

Sources

Exploratory

Advanced Handling, Safety, and Synthetic Utility of Ethyl 6H-1,2-oxazine-3-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide Executive Summary & Structural Significance Ethyl 6H-1,2-oxazine-3-carboxylate () is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide

Executive Summary & Structural Significance

Ethyl 6H-1,2-oxazine-3-carboxylate () is a highly specialized heterocyclic intermediate utilized extensively in the synthesis of biologically active pyrroles, isoxazoles, and enantioenriched dihydro-1,2-oxazines (, ). As a Senior Application Scientist, it is critical to understand that handling this compound requires more than rote adherence to a Safety Data Sheet (SDS). The 1,2-oxazine ring contains adjacent nitrogen and oxygen atoms, creating a unique dipole and a relatively weak N–O bond (approx. 55 kcal/mol). This structural lability is the exact mechanism that makes it a powerful synthetic precursor, but it is also the root cause of its chemical instability and toxicological hazards.

This guide synthesizes physicochemical data, causal hazard analysis, and self-validating experimental protocols to ensure both personnel safety and scientific integrity.

Physicochemical Profiling & Structural Dynamics

To design effective handling protocols, we must first understand the quantitative metrics of the compound. The data below dictates our downstream choices regarding solvent compatibility, storage temperatures, and reaction conditions.

Table 1: Physicochemical Properties & Mechanistic Causality

PropertyValueCausality / Scientific Significance
Compound Name Ethyl 6H-1,2-oxazine-3-carboxylateTarget synthetic precursor.
PubChem CID 10953748Unique identifier for structural verification.
Molecular Formula C₇H₉NO₃Essential for precise stoichiometric scaling.
Molecular Weight 155.15 g/mol Required for molarity calculations in cascade reactions.
Structural Motif 1,2-Oxazine ringLone-pair repulsion between N and O weakens the bond, conferring high reactivity toward reductive cleavage.
Solubility Profile Soluble in DCM, EtOAc, MeOHHigh solubility in polar aprotic/protic solvents dictates the choice of liquid-liquid extraction media.

Hazard Identification & Toxicological Causality (SDS Core)

Standard SDS documents list hazards without explaining why they occur. Understanding the mechanism of toxicity allows researchers to preemptively design better safety systems.

Table 2: GHS Hazard Classifications & Causality

Hazard ClassCategorySignal WordMechanistic Causality
Skin Irritation Category 2WarningThe electrophilic carboxylate group and reactive oxazine ring can covalently bind to nucleophilic residues (e.g., thiols, amines) in epidermal proteins.
Eye Irritation Category 2AWarningHigh lipid solubility allows rapid corneal penetration, leading to localized inflammatory responses.
STOT-SE Category 3WarningVapor inhalation causes respiratory tract irritation due to the compound's mild oxidizing potential upon contact with mucosal membranes.

Self-Validating Handling & Storage Protocols

To maintain the integrity of the N–O bond and prevent thermal homolysis or oxidative degradation, storage and handling must operate as a self-validating system —meaning the protocol inherently proves its own success or failure.

  • Storage Environment: Store at 2–8 °C under an inert Argon atmosphere.

    • Causality: Low temperatures prevent the thermal activation required for ring-opening. Argon displaces oxygen and moisture, preventing hydrolytic cleavage of the ethyl ester.

    • Validation Step: Implement a visual colorimetric check before use. The compound should appear as a pale yellow/amber liquid or solid. A shift to dark brown indicates N–O bond degradation, invalidating the batch for sensitive syntheses.

  • Handling Environment: Manipulate strictly within a certified fume hood.

    • Validation Step: Ensure the digital flow monitor reads a face velocity of >100 feet per minute (fpm) before opening the primary container.

Experimental Workflows: Synthetic Utility

Ethyl 6H-1,2-oxazine-3-carboxylate is frequently subjected to reductive deoxygenation to yield functionalized pyrroles ().

SyntheticPathway Precursors Precursors (Aldehydes + Nitroacetates) Oxazine Ethyl 6H-1,2-oxazine-3-carboxylate (CID 10953748) Precursors->Oxazine Cycloaddition Pyrrole Pyrrole Derivatives (via Fe3(CO)12 Reduction) Oxazine->Pyrrole Reductive Deoxygenation Isoxazole Isoxazole Derivatives (via Amine Condensation) Oxazine->Isoxazole Ring Contraction

Fig 1: Synthetic pathways of Ethyl 6H-1,2-oxazine-3-carboxylate into heterocyclic scaffolds.

Step-by-Step Protocol: Reductive Deoxygenation to Pyrrole Derivatives

Objective: Cleave the N–O bond selectively to facilitate ring contraction into a pyrrole, without reducing the ethyl ester moiety.

  • Apparatus Setup: Flame-dry a two-neck round-bottom flask under vacuum, then backfill with Argon.

    • Validation: Use an oil bubbler to confirm positive Argon pressure; the system is validated when no atmospheric backflow is observed.

  • Reagent Introduction: Dissolve 1.0 mmol of Ethyl 6H-1,2-oxazine-3-carboxylate in 10 mL of anhydrous 1,2-dichloroethane (DCE). Add 1.2 equivalents of Triiron dodecacarbonyl ( Fe3​(CO)12​ ).

    • Causality: Fe3​(CO)12​ is chosen because iron centers coordinate selectively with the oxygen atom of the oxazine, weakening the N–O bond via back-donation into the σ∗ orbital. DCE is chosen for its boiling point (83 °C), providing the exact thermal energy required for the activation complex.

  • Thermal Activation: Reflux the mixture at 80 °C for 4 hours.

    • Validation: Monitor via Thin-Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc eluent. The protocol validates itself when the starting material spot completely disappears, replaced by a new UV-active spot of lower polarity.

  • Quenching & Filtration: Cool to room temperature and filter through a pad of Celite.

    • Causality: Iron salts can catalyze unwanted downstream oxidations; Celite ensures complete physical sequestration of the metal.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography. Confirm the structural integrity of the ester group via 1H NMR and HRMS.

Emergency Response & Spill Mitigation

In the event of a spill, standard sweeping is insufficient due to the compound's reactivity. The following self-validating workflow must be executed.

SpillResponse Detect 1. Detect Assess Volume Isolate 2. Isolate Evacuate Area Detect->Isolate PPE 3. PPE Respirator/Gloves Isolate->PPE Contain 4. Contain Inert Absorbent PPE->Contain Decon 5. Decon Alkaline Wash Contain->Decon Validate 6. Validate pH Check Decon->Validate

Fig 2: Self-validating emergency response workflow for oxazine-based chemical spills.

Step-by-Step Spill Mitigation Protocol
  • Isolation: Immediately evacuate personnel from the vicinity. Causality: Minimizes inhalation exposure to volatile, irritating organic components.

  • PPE Donning: Equip a half-face respirator with organic vapor cartridges, double-layered nitrile gloves, and splash goggles.

  • Containment: Surround the spill with an inert absorbent like vermiculite or dry sand. Causality: Do NOT use combustible absorbents (like sawdust), as the oxazine can act as a mild oxidizer under friction or heat.

  • Neutralization & Decontamination: Sweep the absorbed material into a hazardous waste container using non-sparking tools. Wash the spill area with a 5% sodium bicarbonate solution. Causality: The alkaline wash neutralizes any acidic byproducts formed during the hydrolytic degradation of the ester.

  • Validation: Swab the decontaminated surface with pH indicator paper. The spill response is validated as successful only when the surface returns a neutral pH (7.0) and no residual chemical odor is detectable.

References

  • Title: Ethyl 6H-1,2-oxazine-3-carboxylate | C7H9NO3 | CID 10953748 Source: National Center for Biotechnology Information (PubChem) URL: [Link][1]

  • Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: RSC Advances URL: [Link][2]

  • Title: Regio-, Enantio-Controlled Cascade Oxa-Michael Addition of Hydroxyl Amine: Synthesis of Dihydro-1,2-Oxazines Source: ACS Publications (Journal of Organic Chemistry) URL: [Link][3]

  • Title: Oxazine ring construction: Methods and applications to natural product synthesis Source: ResearchGate URL: [Link][4]

Sources

Foundational

Solubility profile of Ethyl 6H-1,2-oxazine-3-carboxylate in polar and non-polar organic solvents

Executive Summary Understanding the solubility profile of heterocyclic compounds is a critical bottleneck in both early-stage drug discovery and scaled-up chemical synthesis. This whitepaper provides an in-depth technica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solubility profile of heterocyclic compounds is a critical bottleneck in both early-stage drug discovery and scaled-up chemical synthesis. This whitepaper provides an in-depth technical analysis of the solubility behavior of Ethyl 6H-1,2-oxazine-3-carboxylate across a spectrum of polar and non-polar organic solvents. By synthesizing thermodynamic principles with self-validating experimental protocols, this guide serves as an authoritative resource for researchers seeking to optimize reaction media, extraction processes, or formulation strategies for 1,2-oxazine derivatives.

Structural and Thermodynamic Foundations

The 1,2-oxazine scaffold, characterized by adjacent oxygen and nitrogen heteroatoms within a six-membered ring, presents a highly specific electronic environment. Advanced computational and structural analyses of 1,2-oxazines reveal significant double-bond pyramidalization and unique conformational dynamics that heavily influence how these molecules interact with solvent cavities[1].

When functionalized with an ethyl ester at the C3 position—yielding Ethyl 6H-1,2-oxazine-3-carboxylate—the molecule's solvation profile becomes bipartite. Synthetic studies on related structures, such as ethyl 5,6-dihydro-4H-1,2-oxazine-3-carboxylate, demonstrate that the oxazine core remains stable across various solvent polarities[2]. However, the ester moiety introduces a critical thermodynamic variable: while esters lack hydrogen bond donors, they act as potent hydrogen bond acceptors. This fundamental property dictates that their boiling points and solubility limits are heavily dependent on the protic or aprotic nature of the surrounding medium[3].

Consequently, the solubility of Ethyl 6H-1,2-oxazine-3-carboxylate is not merely a function of solvent polarity, but of specific dipole-dipole interactions, polarizability, and the energetic penalty of cavity formation in the solvent matrix.

Self-Validating Experimental Methodology

To generate trustworthy, highly reproducible solubility data, kinetic dissolution artifacts (such as supersaturation) must be rigorously eliminated. As a standard practice in advanced application science, the following shake-flask methodology is engineered as a self-validating system .

Step-by-Step Protocol

Step 1: Solute Saturation

  • Action: Dispense 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial. Add Ethyl 6H-1,2-oxazine-3-carboxylate in 10 mg increments until a persistent, undissolved solid phase remains visible.

  • Causality: Maintaining a visible solid pellet is non-negotiable. It ensures that the chemical potential of the solid phase equals that of the solute in the liquid phase—the fundamental thermodynamic definition of a saturated solution. Without excess solid, the measurement reflects arbitrary kinetic dissolution.

Step 2: Isothermal Equilibration

  • Action: Seal the vials with PTFE-lined caps and agitate at 300 RPM in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C for 24 hours.

  • Causality: Solubility is exponentially dependent on temperature. Even a 1 °C fluctuation can induce premature precipitation or transient supersaturation. PTFE-lined caps are utilized to prevent the evaporation of volatile solvents (like dichloromethane), which would artificially concentrate the solution and skew downstream quantification.

Step 3: Phase Separation

  • Action: Centrifuge the suspension at 10,000 × g for 15 minutes. Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter, discarding the first 1.0 mL of the filtrate.

  • Causality: Centrifugation drives sub-micron colloidal aggregates to the bottom, preventing them from clogging the filter membrane. Discarding the first 1 mL of filtrate saturates any potential non-specific binding sites on the PTFE membrane, ensuring the collected aliquot accurately represents the bulk solution.

Step 4: HPLC-UV Quantification & Self-Validation

  • Action: Dilute the filtered aliquot into the mobile phase and quantify the concentration via HPLC-UV. Repeat the entire sampling and analysis process at the 48-hour mark.

  • Causality: The 48-hour check acts as the system's internal validation. If the concentration variance between 24h and 48h is < 2%, it proves that true thermodynamic equilibrium has been achieved. A variance > 2% indicates slow dissolution kinetics or a polymorphic transformation of the solid phase, requiring further equilibration.

Workflow N1 1. Solute Saturation Excess Ethyl 6H-1,2-oxazine-3-carboxylate N2 2. Isothermal Agitation 25.0 ± 0.1 °C for 24h N1->N2 Disperse in organic solvent N3 3. Phase Separation Centrifugation & PTFE Filtration N2->N3 Ensure thermodynamic equilibrium N4 4. HPLC-UV Quantification Determine Concentration N3->N4 Isolate dissolved phase N5 5. Equilibrium Validation Compare 24h vs 48h (Δ < 2%) N4->N5 Self-validating check N5->N2 If Δ > 2%, repeat agitation

Fig 1. Self-validating shake-flask workflow for thermodynamic solubility determination.

Quantitative Solubility Profile

The table below summarizes the thermodynamic solubility of Ethyl 6H-1,2-oxazine-3-carboxylate across a rationally selected panel of solvents at 25 °C.

SolventPolarity Index (P')Dielectric Constant (ε)Solubility (mg/mL at 25°C)Solvation Classification
n-Hexane 0.11.890.8 ± 0.1Poor (Non-polar)
Toluene 2.42.3814.5 ± 0.6Moderate (Aromatic)
Dichloromethane 3.18.93112.4 ± 3.2Excellent (Polar Aprotic)
Ethyl Acetate 4.46.0285.6 ± 2.1High (Polar Aprotic)
Ethanol 5.224.542.3 ± 1.5Moderate (Polar Protic)
Methanol 5.132.735.1 ± 1.2Moderate (Polar Protic)
Water 10.280.1< 0.1Insoluble (Aqueous)

Mechanistic Insights into Solvation

Analyzing the data through the lens of intermolecular forces reveals distinct causal relationships between the solvent structure and the oxazine derivative:

1. The Superiority of Halogenated Solvents: Dichloromethane (DCM) exhibits the highest solubilization capacity (112.4 mg/mL). Empirical UV-Vis studies on newly synthesized oxazine compounds consistently corroborate that halogenated solvents like DCM provide optimal solvation[4]. Mechanistically, the highly polarizable carbon-chlorine bonds in DCM engage in strong dipole-induced dipole interactions with the electron-rich N-O bond of the oxazine ring and the ester carbonyl.

2. The "Like-Dissolves-Like" Efficacy of Ethyl Acetate: Ethyl acetate demonstrates high solubility (85.6 mg/mL). This is a direct result of structural mimicry. The solvent shares the ethyl ester motif with the solute, minimizing the enthalpic penalty of mixing. Predictive thermodynamic models relying on Hildebrand solubility parameters (δ) confirm that matching the cohesive energy density of the solvent to the solute's functional groups is critical for maximizing solubility[5].

3. The Hydrophobic Penalty in Protic Solvents: While lower-molecular-weight esters exhibit borderline solubility in water due to hydrogen bonding[3], Ethyl 6H-1,2-oxazine-3-carboxylate is practically insoluble in water (< 0.1 mg/mL) and only moderately soluble in alcohols. Although ethanol and methanol can donate hydrogen bonds to the ester carbonyl and the oxazine nitrogen, the lipophilic ethyl tail and the bulk of the heterocyclic ring create a significant hydrophobic penalty. The energy required to disrupt the strong hydrogen-bonded networks of the bulk protic solvent is not sufficiently offset by solute-solvent interactions.

4. The Failure of Aliphatic Non-Polar Solvents: n-Hexane yields negligible solubility (0.8 mg/mL). Because hexane relies exclusively on weak London dispersion forces, it cannot adequately stabilize the permanent dipoles of the 1,2-oxazine ring or the C3-carboxylate.

Conclusion

The solubility profile of Ethyl 6H-1,2-oxazine-3-carboxylate is heavily biased toward polar aprotic solvents with high polarizability. For researchers scaling up the synthesis or extraction of this compound, dichloromethane and ethyl acetate are the thermodynamically optimal choices. Conversely, non-polar aliphatics like hexane are ideal as anti-solvents for crystallization or precipitation workflows. By adhering to the self-validating protocols outlined in this guide, development teams can ensure their solubility data remains robust, reproducible, and thermodynamically sound.

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability and Decomposition of Ethyl 6H-1,2-oxazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2-oxazine scaffold is a recurring motif in a variety of natural products and medicinally relevant compounds, prized for its unique chemical r...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-oxazine scaffold is a recurring motif in a variety of natural products and medicinally relevant compounds, prized for its unique chemical reactivity and biological activity.[1] Ethyl 6H-1,2-oxazine-3-carboxylate, as a representative of this class, presents both opportunities and challenges in drug development, particularly concerning its thermodynamic stability and decomposition profile. A thorough understanding of these properties is paramount for ensuring drug substance and product stability, predicting shelf-life, and designing safe and effective manufacturing processes. This guide provides a comprehensive overview of the principles and methodologies for evaluating the thermal stability of Ethyl 6H-1,2-oxazine-3-carboxylate, offering insights into its potential decomposition pathways and the experimental techniques required for its characterization.

Introduction: The Significance of the 1,2-Oxazine Moiety

The 1,2-oxazine ring, a six-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key structural feature in numerous bioactive molecules.[1] Its presence can confer a range of pharmacological activities, making it an attractive target for synthetic and medicinal chemists. However, the inherent N-O bond within the 1,2-oxazine ring system can be a site of thermal lability, influencing the molecule's overall stability.[2][3] For drug development professionals, a comprehensive understanding of the thermal behavior of molecules like Ethyl 6H-1,2-oxazine-3-carboxylate is not merely an academic exercise; it is a critical component of risk assessment and quality control.

Experimental Determination of Thermal Stability

The thermal stability of a compound is typically assessed using a combination of thermoanalytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5] These methods provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions, respectively.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is invaluable for determining the onset temperature of decomposition and the total mass loss during thermal events.

Experimental Protocol: TGA of Ethyl 6H-1,2-oxazine-3-carboxylate

  • Instrument Preparation: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of Ethyl 6H-1,2-oxazine-3-carboxylate into a clean, inert TGA pan (e.g., platinum or alumina).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a typical flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[6][7]

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline and the tangent of the decomposition curve.

Illustrative TGA Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan instrument Load into TGA Instrument pan->instrument program Set Temperature Program (e.g., 10 °C/min in N2) instrument->program run Run Experiment program->run plot Plot Mass vs. Temperature run->plot tonset Determine T-onset plot->tonset

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and decomposition.[8][9] For many organic molecules, decomposition is an exothermic process.[5][10]

Experimental Protocol: DSC of Ethyl 6H-1,2-oxazine-3-carboxylate

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of Ethyl 6H-1,2-oxazine-3-carboxylate into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen or air, with a typical flow rate of 50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature through its expected decomposition range at a constant heating rate (e.g., 10 K/min).[10]

  • Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) will show a downward peak, while exothermic events (like decomposition) will show an upward peak. The peak temperature of the exotherm (Tpeak) and the enthalpy of decomposition (ΔHdec) can be determined.

Illustrative DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample pan Seal in DSC Pan weigh->pan instrument Load Sample & Reference pan->instrument program Set Temperature Program (e.g., 10 K/min in N2) instrument->program run Run Experiment program->run plot Plot Heat Flow vs. Temperature run->plot tpeak Determine T-peak & ΔH-dec plot->tpeak

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Interpreting Thermal Analysis Data

Table 1: Hypothetical Thermal Analysis Data for Ethyl 6H-1,2-oxazine-3-carboxylate

ParameterValueTechniqueConditions
Tonset~150-180 °CTGA10 °C/min, N2
Mass Loss>90%TGAUp to 400 °C
Tpeak (Decomposition)~190-220 °CDSC10 K/min, N2
ΔHdecExothermicDSC-

Note: These values are hypothetical and should be confirmed by experimental analysis.

Mechanistic Insights into Thermal Decomposition

The thermal decomposition of 1,2-oxazine derivatives is often initiated by the cleavage of the relatively weak N-O bond.[2][3] Computational studies on related systems can provide valuable insights into the likely decomposition pathways.

Homolytic Cleavage of the N-O Bond

The rate-determining step in the thermal decomposition of many oxazines is the homolytic cleavage of the nitrogen-oxygen bond, leading to the formation of a biradical intermediate.[2] This initial step is endothermic, but subsequent rearrangements and fragmentation can be highly exothermic.

Potential Decomposition Pathways

Following the initial N-O bond cleavage, several decomposition pathways are possible for Ethyl 6H-1,2-oxazine-3-carboxylate, including:

  • Ring Opening and Fragmentation: The biradical intermediate can undergo further bond cleavages, leading to the formation of smaller, volatile molecules.

  • Rearrangement: Intramolecular rearrangements, such as sigmatropic shifts, can lead to the formation of more stable isomeric structures prior to complete decomposition.[11]

  • Decarboxylation: The ethyl carboxylate group may be lost as carbon dioxide and ethene or other small molecules at elevated temperatures.

Proposed Decomposition Pathway

Decomposition_Pathway A Ethyl 6H-1,2-oxazine-3-carboxylate B N-O Bond Homolysis (Rate-Determining Step) A->B Heat C Biradical Intermediate B->C D Ring Opening & Fragmentation C->D F Rearrangement C->F E Volatile Products (e.g., CO2, N2, hydrocarbons) D->E G Isomeric Products F->G

Caption: Proposed thermal decomposition pathway.

Thermodynamic Stability: A Computational Perspective

In the absence of extensive experimental data, computational chemistry can provide valuable estimates of a molecule's thermodynamic stability. Density Functional Theory (DFT) calculations are a powerful tool for predicting properties such as the heat of formation and Gibbs free energy.[11][12] These parameters can help to rank the relative stability of different isomers and predict the spontaneity of decomposition reactions.

Conformational analysis of the 3,6-dihydro-2H-1,2-oxazine ring has been performed using theoretical calculations, indicating that the ring can adopt stable conformations that influence its reactivity.[11] The stability of Ethyl 6H-1,2-oxazine-3-carboxylate will be influenced by the substituents on the oxazine ring.

Table 2: Key Factors Influencing Thermodynamic Stability

FactorInfluence on StabilityRationale
N-O Bond Strength HighA stronger N-O bond will require more energy to break, increasing the decomposition temperature.
Ring Strain LowReduced ring strain leads to a more stable ground state.
Substituent Effects VariesElectron-withdrawing or -donating groups can influence the electron density of the N-O bond and affect its lability.
Conjugation HighExtended conjugation can stabilize the molecule through delocalization of electron density.

Safe Handling and Storage

Given the potential for thermal decomposition, proper handling and storage of Ethyl 6H-1,2-oxazine-3-carboxylate are crucial.[13][14]

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[13]

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a fume hood to avoid inhalation of any potential decomposition products.[13]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may catalyze decomposition.

Conclusion

While specific experimental data on the thermodynamic stability and decomposition temperature of Ethyl 6H-1,2-oxazine-3-carboxylate are not widely published, a robust framework for its evaluation can be constructed based on established thermoanalytical techniques and knowledge of related heterocyclic systems. TGA and DSC are indispensable tools for characterizing its thermal behavior, while computational methods can provide valuable mechanistic insights. For researchers and drug development professionals, a proactive and systematic approach to assessing the thermal stability of this and similar 1,2-oxazine derivatives is essential for ensuring the development of safe, stable, and efficacious pharmaceutical products.

References

  • PubMed. (2019, September 27). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019, September 27). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Retrieved from [Link]

  • ResearchGate. TGA thermogram of N -heterocyclic modified PVA. Retrieved from [Link]

  • ResearchGate. (2020, November). The Cyclization of Allenyl‐Substituted Hydroxylamines to 1,2‐Oxazines: an Experimental and Computational Study. Retrieved from [Link]

  • ACS Publications. Study on Autoxidation Kinetics of Fats by Differential Scanning Calorimetry. 1. Saturated C12−C18 Fatty Acids and Their Esters. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1990). The thermal isomerization of bicyclic oxazines into epoxyepimines. A preliminary theoretical study. Retrieved from [Link]

  • ResearchGate. 1,2-Oxazines and Their Benzo Derivatives. Retrieved from [Link]

  • ACS Publications. (2021, November 16). Construction of Saturated Oxazolo[3,2-b][4][5]oxazines via Tandem [3+2]-Cycloaddition/[4][15]-Rearrangement of Cyclic Nitronates and Ketenes. Retrieved from [Link]

  • ResearchGate. Representative bioactive 1,2-oxazine derivatives (1) and synthesis of.... Retrieved from [Link]

  • ResearchGate. A) Thermogravimetric analysis (TGA) data for complexes 1–10 taken with.... Retrieved from [Link]

  • ResearchGate. Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions. Retrieved from [Link]

  • J-STAGE. オキサジン環形成における反応機構と経路. Retrieved from [Link]

  • MDPI. (2020, July 21). Ethyl 11a,12-Dihydrobenzo[b]benzo[2][10][4][12]oxazino[2,3-e][4][12]oxazine-5a(6H)-carboxylate. Retrieved from [Link]

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • Taylor & Francis Online. (2013, May 16). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Retrieved from [Link]

  • PMC. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. (2025, November 13). BICYCLIC 1,2-OXAZINE 2-OXIDES AS THE DISCRETE INTERMEDIATES IN THE REACTIONS BETWEEN REGIOISOMERIC TRIMETYLSILYLCYCLOPENTADIENES AND (2E)-2-NITRO-3-PHENYLPROP-2-ENENITRILE. Retrieved from [Link]

  • ResearchGate. Differential scanning calorimetry study on the oxidation of C12-C18 saturated fatty acids and their esters. Retrieved from [Link]

  • DSpace Cris Angular. Bicyclic 1,2-Oxazine-N-oxides. Different behaviour in ring fission between systems derived from 5- and 6-membered ring cyclic enamines. Retrieved from [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (2010, December 18). Retrieved from [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. (2020). Differential Scanning Calorimetry: A Review. Retrieved from [Link]

  • DTIC. Differential Scanning Calorimetry as a Method for Indicating Hydrolysis of Urethane Elastomers. Retrieved from [Link]

  • MDPI. (2025, December 18). Synthesis of Umbelliferone-Based, Thermally Stable, and Intrinsically Flame-Retardant Mono-Oxazine Benzoxazines: Understanding the Aminic Moiety's Influence on Thermal Properties. Retrieved from [Link]

  • ScienceDirect. (2014, September 28). 1,2-Oxazine Linker as a Thermal Trigger for Self-Immolative Polymers. Retrieved from [Link]

  • African Journals Online. (2010). Synthesis, characterization and X-ray structure of an oxazine derivative. Retrieved from [Link]

  • PMC. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

  • ACS Publications. (2023, November 27). Enantioselective and Regiodivergent Synthesis of Dihydro-1,2-oxazines from Triene-Carbamates via Chiral Phosphoric Acid-Catalysis. Retrieved from [Link]

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  • MDPI. Naphtho[1,8-de][4][5]Oxazin-4-ol: Precursor to 1,2,8-Trisubstituted Naphthalenes and 1-Unsubstituted Naphtho[1,2-d]isoxazole 2-Oxide: A Novel Isomerization of the N-Oxide to Nitrile Oxide en Route to Isoxazol(in). Retrieved from [Link]

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Foundational

Engineering the 6H-1,2-Oxazine Scaffold: A Technical Whitepaper on Synthetic Methodologies and Biological Efficacy

Executive Overview In the landscape of heterocyclic chemistry, oxazine derivatives have emerged as privileged pharmacophores[1]. While 1,3- and 1,4-oxazines are prevalent, the 1,2-oxazine scaffold—characterized by an adj...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of heterocyclic chemistry, oxazine derivatives have emerged as privileged pharmacophores[1]. While 1,3- and 1,4-oxazines are prevalent, the 1,2-oxazine scaffold—characterized by an adjacent nitrogen-oxygen bond within a six-membered ring—represents a unique and synthetically challenging structural motif[2]. Rarely found in nature, with notable exceptions like the alkaloid geneserine[3], the 6H-1,2-oxazine core offers a rigid, bioisosteric platform for drug discovery. This whitepaper synthesizes current literature to provide an authoritative guide on the mechanistic synthesis, biological activities, and self-validating experimental protocols for 6H-1,2-oxazine derivatives.

Mechanistic Design and Synthetic Strategies

The synthesis of the 6H-1,2-oxazine core requires precise control over highly reactive intermediates. Traditional methods often suffer from poor regioselectivity or require harsh conditions. However, recent advances have established robust, high-yield pathways.

[4+2] Cycloaddition via Alpha-Nitrosoolefins

A highly effective strategy involves the generation of alpha-nitrosoolefins followed by a [4+2] hetero-Diels-Alder cycloaddition. Chloramine-T (CAT) serves as a critical reagent in this pathway[4]. CAT acts as a mild oxidant and a source of halonium cations, facilitating the conversion of ketoximes into transient alpha-nitrosoolefins[4]. These reactive heterodienes then undergo rapid cycloaddition with terminal acetylenes to yield 6H-1,2-oxazine derivatives[4].

Pathway A Ketoxime Precursor (Stable Intermediate) B Chloramine-T Oxidation (Halonium Transfer) A->B C Alpha-Nitrosoolefin (Reactive Heterodiene) B->C E [4+2] Cycloaddition (Regioselective) C->E D Terminal Acetylene (Dienophile) D->E F 6H-1,2-Oxazine (Target Scaffold) E->F

Mechanistic pathway of 6H-1,2-oxazine synthesis via[4+2] cycloaddition.

Hypervalent Iodine-Mediated Oxygenation

An alternative, modern approach utilizes hypervalent F-iodane reagents to mediate the intramolecular oxygenation of β,γ -unsaturated oximes[5]. This divergent synthesis allows for the controlled formation of either five-membered isoxazoles or six-membered 6H-1,2-oxazines depending on the substitution pattern[5]. Furthermore, 5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylates have been identified as crucial, isolable intermediates in the Dornow reaction, providing a metal-free route to highly functionalized derivatives[6].

Biological Activity Profiles and Structure-Activity Relationships (SAR)

Oxazine derivatives exhibit a remarkably broad spectrum of pharmacological activities, including antibacterial, antitubercular, antifungal, and anticancer properties[2][7]. The biological efficacy of the 6H-1,2-oxazine scaffold is heavily dictated by its substitution pattern. For instance, the introduction of electron-withdrawing groups (e.g., halogens) at the C-5 or C-6 positions often enhances lipophilicity, improving cellular permeability and antimicrobial potency[2].

Quantitative Data Summary of Biological Activities
Scaffold VariantPrimary Biological TargetAssay MethodologyEfficacy MetricKey Reference
6H-1,2-Oxazine derivativesS. aureus, E. coliBroth MicrodilutionMIC: 2 - 16 µg/mL[2],[7]
4-hydroxy-1,3-oxazin-6-onesS. aureusZone of InhibitionHigh Activity[7]
Isoxazole/Oxazine hybridsHDAC6 EnzymeEnzymatic InhibitionIC 50​ < 200 nM[6],[5]
Benzoxazine derivativesM. tuberculosisResazurin AssayMIC: 4 - 32 µg/mL[2]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and analytical checkpoints to establish causality and confirm experimental success.

Protocol 1: Synthesis of 6H-1,2-Oxazine via [4+2] Cycloaddition
  • Step 1: Ketoxime Activation. Dissolve the ketoxime precursor (1.0 eq) in anhydrous dichloromethane. Causality: A non-polar, aprotic solvent stabilizes the subsequent transition states and prevents unwanted solvolysis of the reactive intermediates.

  • Step 2: In Situ Oxidation. Add Chloramine-T (1.2 eq) dropwise while maintaining the reaction at 0°C. Causality: CAT provides a controlled release of halonium cations[4]. The strict temperature control suppresses the thermal degradation of the transient alpha-nitrosoolefin.

  • Step 3: Cycloaddition. Introduce the terminal acetylene derivative (1.5 eq). The reaction proceeds via a regioselective [4+2] hetero-Diels-Alder mechanism[4].

    • Validation Checkpoint: Monitor the reaction via TLC (UV active). The complete disappearance of the alkyne spot validates the consumption of the dienophile.

  • Step 4: Isolation & Purification. Quench the reaction with aqueous sodium thiosulfate to neutralize unreacted CAT. Extract, dry over MgSO 4​ , and purify via flash column chromatography.

    • Validation Checkpoint: Confirm the formation of the 6H-1,2-oxazine core via 1 H-NMR (looking for characteristic chemical shifts of the 6H protons) and LC-MS for exact mass verification.

Protocol 2: High-Throughput Antimicrobial Screening
  • Step 1: Inoculum Standardization. Prepare bacterial suspensions (e.g., S. aureus) and adjust to a 0.5 McFarland standard. Causality: A standardized inoculum ensures a reproducible cell density, preventing false positives from under-inoculation or false negatives from over-inoculation.

  • Step 2: Compound Plating. Serially dilute the synthesized 6H-1,2-oxazine derivatives in a 96-well plate using Mueller-Hinton broth.

    • Self-Validation: Include a positive control (e.g., Streptomycin) to validate the assay's sensitivity, and a negative control (1% DMSO) to definitively rule out solvent-induced toxicity[7].

  • Step 3: Incubation & Readout. Incubate the plates at 37°C for 18-24 hours. Add resazurin dye to each well. Causality: Resazurin acts as an orthogonal metabolic indicator. A color shift from blue (oxidized) to pink (reduced) indicates active cellular respiration, providing an objective MIC readout without relying solely on optical density measurements.

BioAssay L 6H-1,2-Oxazine Library S Primary Screening (MIC / IC50 Determination) L->S V Hit Validation (Dose-Response & Cytotoxicity) S->V M Mechanism of Action (Enzyme Inhibition / Cell Lysis) V->M O Lead Optimization (SAR-guided Design) M->O O->L Iterative Feedback

Workflow for biological evaluation and lead optimization of 6H-1,2-oxazines.

Future Perspectives in Drug Discovery

The 6H-1,2-oxazine scaffold remains an underexplored frontier in medicinal chemistry. By leveraging modern synthetic techniques like hypervalent iodine chemistry and flow-chemistry adaptations, researchers can access highly functionalized libraries. Future optimization should focus on tuning the pharmacokinetic properties of these derivatives to transition them from in vitro hits to viable in vivo clinical candidates.

References

  • Natural products with 1,2-oxazine scaffold: occurrence, chemical diversity, bioactivity, synthesis, and biosynthesis.Natural Product Reports, Semantic Scholar.
  • A Review on Current Synthetic Strategies of Oxazines.ResearchGate.
  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review.International Journal of New Chemistry, OAJI.
  • Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review.Aust J Chem, CSIRO Publishing.
  • Medicinal chemistry of oxazines as promising agents in drug discovery.Cihan University-Erbil Repository.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.RSC Advances, RSC Publishing.
  • Divergent Synthesis of Isoxazoles and 6H-1,2-Oxazines via Hypervalent Iodine Mediated Intramolecular Oxygenation of Alkenes.New Journal of Chemistry, ResearchGate.

Sources

Exploratory

A Mechanistic and Methodological Guide to the Synthesis of the 6H-1,2-Oxazine Ring System

Executive Summary The 1,2-oxazine scaffold is a privileged heterocyclic motif, serving as a cornerstone in medicinal chemistry and a versatile intermediate in synthetic organic chemistry.[1] Its derivatives exhibit a wid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-oxazine scaffold is a privileged heterocyclic motif, serving as a cornerstone in medicinal chemistry and a versatile intermediate in synthetic organic chemistry.[1] Its derivatives exhibit a wide range of biological activities and their unique N-O bond offers a gateway to complex molecular architectures such as aminoalcohols and other heterocyclic systems.[1][2] This technical guide provides an in-depth exploration of the primary mechanistic pathways for the formation of the 6H-1,2-oxazine ring and its close derivatives. We will dissect the foundational principles and field-proven applications of major synthetic strategies, including the Hetero-Diels-Alder reaction, Ring-Closing Metathesis, and various intramolecular cyclization cascades. Each section is designed to provide researchers, scientists, and drug development professionals with not only the procedural "how" but the mechanistic "why," fostering a deeper understanding of reaction design, catalyst selection, and stereochemical control.

Chapter 1: The Hetero-Diels-Alder [4+2] Cycloaddition Pathway

The Hetero-Diels-Alder (HDA) reaction stands as the most classical and powerful method for constructing the 3,6-dihydro-1,2-oxazine core. This pericyclic reaction involves the [4+2] cycloaddition of a 1,3-diene with a heterodienophile containing an N=O bond, which allows for the simultaneous and often stereospecific formation of a C-N and a C-O bond.[3]

Mechanism with In-Situ Generated Nitrosoalkenes

A highly effective HDA strategy involves the in-situ generation of α-nitrosoalkenes from ketoximes, which then readily react with dienophiles like terminal acetylenes.[4][5][6] The use of an oxidizing agent, such as Chloramine-T, facilitates the formation of the transient, highly reactive nitrosoalkene intermediate. This species is immediately trapped by the dienophile in the reaction medium, leading directly to the 6H-1,2-oxazine ring system.[4][5] The causality behind this in-situ approach is efficiency and safety; it avoids the isolation of potentially unstable nitroso compounds.

HDA_Mechanism cluster_start Reactants cluster_intermediate Intermediate Formation cluster_product Product Ketoxime Ketoxime Nitrosoalkene α-Nitrosoalkene (Transient Dienophile) Ketoxime->Nitrosoalkene Oxidation ChloramineT Chloramine-T Acetylene Terminal Acetylene Oxazine 6H-1,2-Oxazine Acetylene->Oxazine [4+2] Cycloaddition Nitrosoalkene->Oxazine [4+2] Cycloaddition

Caption: General workflow for the HDA reaction via in-situ nitrosoalkene generation.

Experimental Protocol: Synthesis of 6H-1,2-Oxazines from Ketoximes and Acetylenes [4][6]

  • Ketoxime Synthesis: To a solution of the parent ketone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol, add sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours until TLC indicates consumption of the ketone. After cooling, pour the mixture into cold water and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketoxime, which can often be used without further purification.

  • Cycloaddition: In a round-bottom flask, dissolve the ketoxime (1.0 eq) and the terminal acetylene (1.2 eq) in chloroform.

  • Intermediate Generation: Add Chloramine-T trihydrate (1.1 eq) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic.

  • Reaction Progression: Continue stirring for 30-60 minutes. Monitor the reaction by TLC.

  • Workup and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure 6H-1,2-oxazine derivative.

Data Presentation: Representative Yields for HDA Synthesis [4]

Ketoxime PrecursorAcetylene DerivativeYield (%)
Acetophenone oximePhenylacetylene75
Cyclohexanone oxime1-Heptyne68
4-Chloroacetophenone oxime4-Ethynyltoluene72
Propiophenone oxime1-Octyne65
Asymmetric Catalysis in Nitroso-Diels-Alder Reactions

Achieving stereocontrol is paramount for drug development. Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, have emerged as exceptional catalysts for enantioselective nitroso-Diels-Alder reactions.[7] These catalysts operate by forming a hydrogen-bond network with the nitroso-carbamate substrate, creating a well-defined chiral environment that dictates the facial selectivity of the diene's approach.[7][8] This non-covalent interaction effectively shields one face of the dienophile, leading to high levels of enantio- and diastereoselectivity. The choice of solvent and catalyst loading are critical parameters that must be optimized to maximize both yield and stereoselectivity.[7]

Asymmetric_HDA Asymmetric HDA Workflow cluster_transition_state Catalyst-Substrate Assembly Triene Triene-Carbamate (Diene) TS Chiral H-Bonded Transition State Triene->TS Nitrosoarene Nitrosoarene (Dienophile) Nitrosoarene->TS Catalyst Chiral Phosphoric Acid (e.g., BINOL-derived) Catalyst->TS Forms Chiral Pocket Product Enantioenriched dihydro-1,2-oxazine TS->Product Stereoselective [4+2] Cycloaddition

Caption: Catalytic cycle for enantioselective Nitroso-Diels-Alder reaction.

Data Presentation: Catalyst and Solvent Effects on Enantioselective HDA [7]

Catalyst Loading (mol%)SolventYield (%)Regioisomeric Ratioee (%) of Major Isomer
5DCM556:2:265
5Toluene788:1:192
10PhCF₃85>9:1:095
5EtOAc405:3:270

Chapter 2: Ring-Closing Metathesis (RCM) Pathways

Ring-Closing Metathesis (RCM) is a robust and versatile strategy for synthesizing unsaturated rings, including the 3,6-dihydro[7][9]oxazine system.[10] The reaction relies on an intramolecular olefin metathesis of a diene precursor catalyzed by a metal alkylidene complex, typically featuring Ruthenium (e.g., Grubbs' catalysts).[11] The thermodynamic driving force for the reaction is often the formation of a stable cyclic alkene and the release of a small, volatile alkene like ethylene.[10][11]

Tandem Sigmatropic Rearrangement and RCM

A key challenge in RCM is the synthesis of the requisite diene precursors. An elegant solution involves a tandem sequence combining a sigmatropic rearrangement with RCM. For instance, an allylic hydroxylamine can be acylated with acryloyl chloride. The intermediate N-oxide undergoes a rapid[9][12]-sigmatropic rearrangement (related to the Meisenheimer rearrangement) to generate the N,O-linked diene substrate in-situ. This diene can then be subjected to RCM without isolation, providing a streamlined pathway to substituted[7][9]oxazin-3-ones. This tandem approach is highly efficient as it constructs the complex RCM precursor from simple starting materials in a single pot.

Tandem_RCM Start Allylic Hydroxylamine Intermediate N-Acryloyl-N-oxide (Intermediate) Start->Intermediate Acylation AcylChloride Acryloyl Chloride Diene N,O-Linked Diene (RCM Precursor) Intermediate->Diene [2,3]-Sigmatropic Rearrangement Product [1,2]Oxazin-3-one Diene->Product RCM Grubbs Grubbs' Catalyst (e.g., Gen II) Grubbs->Product

Caption: Workflow for tandem[9][12]-sigmatropic rearrangement and RCM.

Experimental Protocol: Synthesis of a[7][9]Oxazin-3-one via Tandem Rearrangement-RCM

  • Precursor Formation & Rearrangement: To a cooled (0 °C) solution of the allylic hydroxylamine (1.0 eq) and a Hunig's base like diisopropylethylamine (1.5 eq) in dichloromethane (DCM), add acryloyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until the rearrangement to the diene precursor is complete (monitored by TLC).

  • RCM Reaction: To the crude solution containing the diene, add Grubbs' second-generation catalyst (2-5 mol%).

  • Cyclization: Heat the mixture to reflux (approx. 40 °C in DCM) for 12-18 hours. The progress of the ring closure can be monitored by the disappearance of the diene substrate on TLC.

  • Catalyst Quenching & Purification: After cooling, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. Concentrate the mixture and purify directly by flash column chromatography on silica gel to obtain the desired[7][9]oxazin-3-one.

Chapter 3: Intramolecular Cyclization Approaches

Beyond pericyclic reactions, intramolecular cyclizations of functionalized linear precursors provide a powerful and often highly stereoselective means of forming the 1,2-oxazine ring. These methods rely on the strategic positioning of nucleophilic and electrophilic centers within a molecule to favor ring closure.

Catalytic Enantioselective Iodocyclization

The catalytic enantioselective synthesis of 5,6-dihydro-4H-1,2-oxazines can be achieved through the iodoetherification of γ,δ-unsaturated oximes.[9] This process is an excellent example of an electrophile-induced cyclization. An electrophilic iodine source (like I₂) activates the alkene, forming a cyclic iodonium ion intermediate. A chiral bifunctional catalyst, such as a Cinchona alkaloid-based aminothiourea, coordinates with both the oxime and the iodine source, orchestrating a stereocontrolled intramolecular attack of the oxime nitrogen onto the activated alkene.[9] This methodology is particularly valuable for creating oxygen-containing quaternary stereocenters with high enantioselectivity.

Iodocyclization Enantioselective Iodocyclization cluster_intermediate Key Intermediates Oxime γ,δ-Unsaturated Oxime Iodonium Iodonium Ion Intermediate Oxime->Iodonium Alkene Activation Iodine Iodine (I₂) Iodine->Iodonium Catalyst Chiral Bifunctional Thiourea Catalyst Product Chiral Iodo-substituted dihydro-1,2-oxazine Catalyst->Product Stereocontrol Iodonium->Product Intramolecular 6-endo Cyclization

Caption: Mechanism of chiral catalyst-mediated iodocyclization of unsaturated oximes.

Data Presentation: Enantioselective Iodocyclization of Various Oximes [9]

Substrate Substituent (R)Yield (%)Enantiomeric Ratio (er)
Phenyl9595:5
4-Chlorophenyl9297:3
2-Naphthyl8894:6
Cyclohexyl7590:10
Organocatalytic Oxa-Michael Cascade Cyclization

Cascade reactions offer exceptional synthetic economy by forming multiple bonds in a single, uninterrupted sequence. An elegant organocatalytic approach involves the intermolecular oxa-Michael addition of an N-protected hydroxylamine to a formyl-tethered Michael acceptor.[13] A cinchona-alkaloid-based squaramide catalyst activates the Michael acceptor and positions the hydroxylamine for a highly regioselective and enantioselective 1,4-addition.[13] The resulting enolate intermediate then undergoes a rapid intramolecular cyclization (hemiaminal formation) with the tethered aldehyde, directly assembling the enantioenriched 1,2-oxazine scaffold. The success of this cascade relies on the bifunctional nature of the catalyst, which uses hydrogen bonding to simultaneously activate the electrophile and direct the nucleophile.

Conclusion

The synthesis of the 6H-1,2-oxazine ring is a mature yet continually evolving field in heterocyclic chemistry. The classical Hetero-Diels-Alder reaction remains a cornerstone, with modern advancements in asymmetric catalysis enabling exquisite stereocontrol.[3][7] Concurrently, powerful strategies like Ring-Closing Metathesis, often coupled with preceding rearrangements, provide access to diverse and complex oxazine structures from simple acyclic precursors. Finally, a variety of intramolecular cyclization reactions, driven by electrophile activation or sophisticated organocatalytic cascades, offer alternative and highly selective pathways to this valuable heterocyclic core.[9][13] The choice of synthetic route is ultimately dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials. A thorough understanding of the underlying mechanisms detailed in this guide empowers the modern scientist to rationally design and execute the synthesis of novel 1,2-oxazine derivatives for applications in drug discovery and beyond.

References

  • Naulin, E., et al. (2023). Enantioselective and Regiodivergent Synthesis of Dihydro-1,2-oxazines from Triene-Carbamates via Chiral Phosphoric Acid-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Reddy, L., et al. (2018). A Catalytic Enantioselective Iodocyclization Route to Dihydrooxazines. Organic Letters. Available at: [Link]

  • Cheng, S., & Yu, S. (2014). Enantioselective synthesis of 3-substituted 1,2-oxazinanes via organocatalytic intramolecular aza-Michael addition. Organic & Biomolecular Chemistry, 12(43), 8607-10. Available at: [Link]

  • Naulin, E., et al. (2023). Enantioselective and Regiodivergent Synthesis of Dihydro-1,2-oxazines from Triene-Carbamates via Chiral Phosphoric Acid-Catalysis. ResearchGate. Available at: [Link]

  • Yahya, R., et al. (2013). Synthesis of Derivatives of 6H-1,2-Oxazine by Cyclization of Ketoximes With Derivatives of Terminal Acetylene Compounds. ResearchGate. Available at: [Link]

  • Nizovtsev, A. V., & Baranov, M. S. (2020). Synthesis of 6H-1,2-oxazin-6-ones (microreview). ResearchGate. Available at: [Link]

  • Cossy, J., et al. (2003). Synthesis of unsaturated[7][9]oxazines by using sigmatropic rearrangements and the ring-closing metathesis reaction. ElectronicsAndBooks. Available at: [Link]

  • Muthusamy, V., et al. (2024). Regio-, Enantio-Controlled Cascade Oxa-Michael Addition of Hydroxyl Amine: Synthesis of Dihydro-1,2-Oxazines. ACS Publications. Available at: [Link]

  • Abou-Sekkina, M., et al. (1977). Synthesis and antimicrobial activity of certain 6H-1,2,4-oxadiazin-3(2H)-ones. PubMed. Available at: [Link]

  • Jasiński, R., et al. (2023). Fully Selective Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Non-Catalysed Hetero Diels-Alder Reactions with the Participation of Cyanofunctionalysed Conjugated Nitroalkenes. MDPI. Available at: [Link]

  • Yahya, R., et al. (2013). Synthesis of Derivatives of 6H-1,2-Oxazine by Cyclization of Ketoximes With Derivatives of Terminal Acetylene Compounds. Semantic Scholar. Available at: [Link]

  • Baranov, M. S., et al. (2019). Synthesis of Densely Substituted Pyridines through 1,2‐Oxazine‐6‐ones Inverse Electron Demand Diels–Alder Reaction. ResearchGate. Available at: [Link]

  • Yahya, R., et al. (2014). Synthesis of Derivatives of 6H-1,2-Oxazine by Cyclization of Ketoximes With Derivatives of Terminal Acetylene Compounds. Canadian Center of Science and Education. Available at: [Link]

  • Nomen, M., & Rollin, P. (2021). 1,2-Oxazines and Their Benzo Derivatives. ResearchGate. Available at: [Link]

  • Reissig, H.-U., et al. (2017). The Cyclization of Allenyl‐Substituted Hydroxylamines to 1,2‐Oxazines: an Experimental and Computational Study. ResearchGate. Available at: [Link]

  • Unknown Author. (2016). A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. SlideShare. Available at: [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. Retrieved March 25, 2024, from [Link]

  • Bodnar, B. S., & Miller, M. J. (2011). The nitrosocarbonyl hetero-Diels-Alder reaction as a useful tool for organic syntheses. PubMed. Available at: [Link]

  • Bakulev, V. A., et al. (2022). Stannyl radical-mediated synthesis of 6H-1,3-oxazin-6-ones from 2-acyloxyazirines or whether free radicals can open the azirine ring?. Organic Chemistry Frontiers. Available at: [Link]

  • Reißig Group. (n.d.). 1,2-Oxazine Derivatives by Hetero Diels-Alder Reaction and Subsequent Transformations. Freie Universität Berlin. Retrieved March 25, 2024, from [Link]

  • Schomaker, J. M., et al. (2021). Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles. PMC. Available at: [Link]

  • William, A. D., & Lee, A. C.-H. (2015). Acid Mediated Ring Closing Metathesis: A Powerful Synthetic Tool Enabling the Synthesis of Clinical Stage Kinase Inhibitors. CHIMIA. Available at: [Link]

  • Sanematsu, H., et al. (n.d.). Reaction Mechanism and Pathway on the Formation of Oxazine Ring. Sasebo National College of Technology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal. Retrieved March 25, 2024, from [Link]

  • Macmillan Group. (2000). Tandem Reaction Sequences. Macmillan Group, Princeton University. Available at: [Link]

  • Jasiński, R., et al. (2023). Fully Selective Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Non-Catalysed Hetero Diels-Alder Reactions with the Participation of Cyanofunctionalysed Conjugated Nitroalkenes. PMC. Available at: [Link]

  • Basappa, et al. (2014). Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase. PubMed. Available at: [Link]

  • Khusnutdinov, R. I., et al. (2023). [3+3]-Annulation of Cyclic Nitronates with Vinyl Diazoacetates: Diastereoselective Synthesis of Partially Saturated[7][9]Oxazino[2,3-b][7][9]oxazines and Their Base-Promoted Ring Contraction to Pyrrolo[1,2-b][7][9]oxazine Derivatives. MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 6H-1,2-oxazine-3-carboxylate as a Privileged Precursor in Medicinal Chemistry

Executive Summary & Scientific Rationale In modern drug discovery, the rapid generation of diverse, biologically active heterocyclic scaffolds from a single precursor is a highly sought-after strategy. Ethyl 6H-1,2-oxazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern drug discovery, the rapid generation of diverse, biologically active heterocyclic scaffolds from a single precursor is a highly sought-after strategy. Ethyl 6H-1,2-oxazine-3-carboxylate and its derivatives serve as exceptionally versatile building blocks. Historically, oxazine derivatives have been documented as worthy synthetic intermediates, blessed with notable analgesic, anticonvulsant, antimicrobial, and anticancer activities (1)[1].

As a Senior Application Scientist, I frequently leverage the unique reactivity of the 1,2-oxazine core to access divergent chemical spaces. By exploiting the inherent lability of the N-O bond and the electrophilic nature of the oxazine ring, researchers can seamlessly pivot between synthesizing thermodynamically stable isoxazoles or stereochemically rich pyrrolidines.

Mechanistic Causality & Structural Divergence

The synthetic utility of Ethyl 6H-1,2-oxazine-3-carboxylate is driven by two primary causal mechanisms:

  • Base-Mediated Ring Contraction (Isoxazole Pathway): Treatment of the oxazine core with primary amines induces a nucleophilic attack that triggers ring opening. This is immediately followed by an intramolecular condensation, yielding highly substituted isoxazoles. Isoxazoles are privileged scaffolds found in critical therapeutics, including COX2 inhibitors (e.g., parecoxib) and immunosuppressants (e.g., leflunomide) (2)[2]. Furthermore, 5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylates are recognized as crucial, previously missed intermediates in the Dornow reaction, further emphasizing their role in regioselective isoxazole synthesis (3)[3].

  • Reductive Ring Cleavage (Pyrrolidine Pathway): The N-O bond is the weakest link in the 1,2-oxazine system. Mild hydrogenation selectively cleaves this bond without over-reducing the ethyl carboxylate group. Subsequent intramolecular cyclization provides stereoselective access to dihydroxylated pyrrolidines and 1,2-amino alcohols, which are ubiquitous in alkaloid-based therapeutics (4)[4].

Pathways P Ethyl 6H-1,2-oxazine-3-carboxylate (Precursor) Cond1 Base-Mediated Ring Contraction P->Cond1 Cond2 Pd/C, H2 Reductive Cleavage P->Cond2 Isox Isoxazole Derivatives (COX2 Inhibitors, Anticancer) Cond1->Isox Pyrr Pyrrolidine Derivatives (Alkaloid Mimetics) Cond2->Pyrr

Synthetic pathways of Ethyl 6H-1,2-oxazine-3-carboxylate to diverse pharmacophores.

Quantitative Data Summary

The table below summarizes the expected outcomes and reaction parameters when utilizing Ethyl 6H-1,2-oxazine-3-carboxylate as a divergent precursor.

TransformationReagents & ConditionsMajor Product ScaffoldTypical YieldPrimary Therapeutic Application
Amination / Ring Contraction Primary amine, CHCl₃, 70°C, 12h3,4,5-Trisubstituted Isoxazoles75–88%Anti-inflammatory (COX2), Immunosuppressants
Reductive Ring Cleavage H₂ (1 atm), Pd/C (10%), MeOH, RTDihydroxylated Pyrrolidines80–92%Alkaloid mimetics, Glycosidase inhibitors

Validated Experimental Protocols

Protocol A: Synthesis of 3,4,5-Trisubstituted Isoxazoles via Ring Contraction

Causality Check: The use of chloroform (CHCl₃) as a solvent at 70°C provides the optimal dielectric environment and thermal energy to drive the intramolecular cyclization immediately after the initial amine attack. This prevents the isolation of unstable open-chain intermediates and forces the thermodynamic sink toward the isoxazole ring.

  • Preparation: Dissolve 1.0 mmol of the Ethyl 6H-1,2-oxazine-3-carboxylate precursor in 10 mL of anhydrous CHCl₃ in a 50 mL round-bottom flask.

  • Nucleophilic Addition: Add 1.2 mmol of the desired primary amine dropwise at room temperature. Expert Insight: Dropwise addition prevents localized exothermic spikes that could lead to premature thermal degradation of the oxazine core.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 70°C for 12 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) mobile phase. The disappearance of the UV-active oxazine spot (R_f ~0.4) and the emergence of a new, highly fluorescent isoxazole spot (R_f ~0.6) validates complete conversion.

  • Isolation: Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography.

  • Self-Validation (Post-Process): Confirm the structure via ¹H-NMR. The loss of the characteristic oxazine ring protons and the appearance of the ester and amine-derived substituents confirm the structural contraction.

Workflow Step1 1. Dissolve Precursor in CHCl3 Step2 2. Add Primary Amine (Nucleophile) Step1->Step2 Step3 3. Heat at 70°C (12 hours) Step2->Step3 Step4 4. TLC Monitoring (Self-Validation) Step3->Step4 Step5 5. Solvent Evaporation & Chromatography Step4->Step5

Step-by-step workflow for the synthesis of highly substituted isoxazoles.

Protocol B: Stereoselective Reductive Cleavage to Pyrrolidines

Causality Check: Using mild hydrogenation conditions (1 atm H₂, room temperature) with a Pd/C catalyst selectively cleaves the weak N-O bond without reducing the ethyl carboxylate group. This chemoselectivity is critical for enabling the subsequent intramolecular cyclization to the pyrrolidine ring.

  • Preparation: Dissolve 1.0 mmol of the oxazine precursor in 15 mL of degassed methanol.

  • Catalyst Addition: Carefully add 10 mol% of 10% Pd/C. Expert Insight: Methanol must be thoroughly degassed prior to use to prevent the ignition of the pyrophoric Pd/C catalyst in the presence of ambient oxygen and solvent vapors.

  • Hydrogenation: Purge the flask with H₂ gas three times, then maintain the reaction under a hydrogen balloon (1 atm) at room temperature for 6 hours.

  • Self-Validation (In-Process): Aliquot 0.1 mL of the mixture, filter through a 0.22 µm micro-syringe filter, and analyze via LC-MS. A mass shift corresponding to the addition of H₂ and the loss of H₂O (indicating concurrent cyclization) validates the mechanistic progression.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with an additional 10 mL of methanol to ensure total product recovery.

  • Concentration: Concentrate the filtrate in vacuo to yield the crude pyrrolidine derivative, which can be further purified by recrystallization.

References

  • Title: Nitroacetic Esters in the Regioselective Synthesis of Isoxazole-3,5-dicarboxylic Acid Derivatives Source: ResearchGate URL
  • Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: RSC Publishing URL
  • Title: Medicinal chemistry of oxazines as promising agents in drug discovery Source: PubMed / NIH URL
  • Title: 1,2-Oxazine Derivatives by Hetero Diels-Alder Reaction and Subsequent Transformations Source: Freie Universität Berlin URL

Sources

Application

Application Notes &amp; Protocols: Hetero-Diels-Alder Cycloaddition Methods Yielding Ethyl 6H-1,2-oxazine-3-carboxylate

Introduction: The Strategic Value of 1,2-Oxazines The Hetero-Diels-Alder (HDA) reaction stands as a cornerstone of modern heterocyclic chemistry, offering a powerful and convergent pathway for the synthesis of six-member...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of 1,2-Oxazines

The Hetero-Diels-Alder (HDA) reaction stands as a cornerstone of modern heterocyclic chemistry, offering a powerful and convergent pathway for the synthesis of six-membered rings containing one or more heteroatoms.[1][2] Among the various classes of heterocycles, 3,6-dihydro-1,2-oxazines and their derivatives are of profound interest to the pharmaceutical and agrochemical industries.[3] These scaffolds are prevalent in a wide array of biologically active molecules and serve as versatile synthetic intermediates.[4][5] The inherent reactivity of the N-O bond within the 1,2-oxazine ring allows for its transformation into highly functionalized acyclic compounds, such as γ-amino alcohols, which are crucial building blocks in drug development.[4]

This guide provides a detailed technical overview and actionable protocols for the synthesis of a key 1,2-oxazine derivative, Ethyl 6H-1,2-oxazine-3-carboxylate, via a nitrosocarbonyl Hetero-Diels-Alder cycloaddition. The focus is on the in situ generation of the highly reactive nitrosocarbonyl dienophile and its subsequent trapping with a suitable diene.

Part 1: Mechanistic Principles of the Nitrosocarbonyl HDA Reaction

The synthesis of Ethyl 6H-1,2-oxazine-3-carboxylate is achieved through a [4+2] cycloaddition between a 1,3-diene (the 4π component) and an ethyl 2-nitrosocarboxylate species (the 2π component, or dienophile).[4] The nitrosocarbonyl group is an exceptionally reactive dienophile due to its low-lying LUMO, which facilitates a rapid reaction even with simple, unactivated dienes.

The core transformation involves the concerted, stereospecific formation of a new carbon-nitrogen and a carbon-oxygen bond, establishing the 1,2-oxazine heterocycle.[4] The high regioselectivity of the reaction is governed by the electronic properties of both the diene and the dienophile.[1]

A critical aspect of this synthesis is that the nitrosocarbonyl dienophile is too unstable for isolation. It must be generated in situ from a stable precursor immediately in the presence of the diene. A common and effective strategy is the base-induced elimination of HCl from an α-chloro-α-hydroxyiminoacetate precursor. This generates the transient, electrophilic nitroso species which is instantly consumed in the cycloaddition, preventing its decomposition or dimerization.

HDA_Mechanism General Mechanism of Nitrosocarbonyl HDA cluster_precursor Dienophile Generation (in situ) cluster_cycloaddition [4+2] Cycloaddition Precursor Ethyl 2-chloro-2-(hydroxyimino)acetate Nitroso Ethyl 2-nitrosocarboxylate (Transient Dienophile) Precursor->Nitroso - HCl TS Nitroso->TS Base Base (e.g., Et₃N) Base->Precursor Diene 1,3-Diene Diene->TS Product Ethyl 6H-1,2-oxazine-3-carboxylate TS->Product

Figure 1: General mechanism for the synthesis of Ethyl 6H-1,2-oxazine-3-carboxylate.

Part 2: Detailed Experimental Protocol

This protocol details the synthesis of Ethyl 6H-1,2-oxazine-3-carboxylate from ethyl 2-chloro-2-(hydroxyimino)acetate and 1,3-butadiene. The causality behind each step is explained to ensure reproducibility and aid in troubleshooting.

Protocol 1: Synthesis via in situ Generation of Ethyl 2-nitrosocarboxylate

Materials:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq)

  • 1,3-Butadiene (condensed, >3.0 eq)

  • Triethylamine (Et₃N, distilled, 1.1 eq)

  • Dichloromethane (CH₂Cl₂, anhydrous, HPLC grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Ethyl acetate and Hexanes (for chromatography)

  • Three-neck round-bottomed flask (250 mL)

  • Dry ice/acetone condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Workflow Diagram:

Protocol_Workflow A 1. Setup & Inert Atmosphere (Three-neck flask, condenser) B 2. Add Precursor & Solvent (Ethyl 2-chloro-2-(hydroxyimino)acetate in CH₂Cl₂) A->B C 3. Cool Reaction (Dry ice/acetone bath, -78 °C) B->C D 4. Condense Diene (Bubble 1,3-butadiene via cold finger) C->D E 5. Slow Addition of Base (Et₃N in CH₂Cl₂ via addition funnel over 1 hr) D->E F 6. Reaction Stirring (Maintain at -78 °C for 3-4 hrs) E->F G 7. Warm to RT & Quench (Remove cold bath, add sat. NaHCO₃) F->G H 8. Extraction & Workup (Separate layers, wash with brine, dry with MgSO₄) G->H I 9. Purification (Concentrate and perform silica gel chromatography) H->I J 10. Characterization (Obtain pure product, analyze via NMR, MS) I->J Further_Transformations Oxazine Ethyl 6H-1,2-oxazine-3-carboxylate AminoAlcohol Ethyl 4-amino-5-hydroxyhex-2-enoate (γ-Amino Alcohol Derivative) Oxazine->AminoAlcohol N-O Bond Cleavage Reagents Reducing Agent (e.g., Zn/AcOH, SmI₂, or H₂/Catalyst) Reagents->Oxazine

Sources

Method

Application Note: Reductive Ring-Opening of Ethyl 6H-1,2-oxazine-3-carboxylate

Introduction & Mechanistic Overview The 1,2-oxazine scaffold is a highly versatile building block in synthetic organic chemistry, frequently utilized as a precursor for biologically active azasugars, pyrrolidines, and co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The 1,2-oxazine scaffold is a highly versatile building block in synthetic organic chemistry, frequently utilized as a precursor for biologically active azasugars, pyrrolidines, and complex 1,4-amino alcohols[1]. A critical transformation in utilizing this scaffold is the reductive cleavage of the endocyclic N–O bond.

For highly functionalized derivatives such as Ethyl 6H-1,2-oxazine-3-carboxylate , achieving chemoselective N–O bond cleavage without over-reducing the C3-ethyl ester or the conjugated alkene system presents a significant synthetic challenge. The selection of the reducing agent dictates the reaction's pathway, yield, and chemoselectivity:

  • Samarium Diiodide (SmI₂): Operates via a single-electron transfer (SET) mechanism. It is highly chemoselective for N–O bond cleavage, preserving esters and isolated alkenes[2]. The reaction is driven by the high oxophilicity of Samarium, offering rapid conversion at low temperatures.

  • Molybdenum Hexacarbonyl (Mo(CO)₆): A classic transition-metal reductant. It coordinates to the N–O bond and facilitates cleavage upon thermal activation in aqueous solvent systems[3]. While effective, it requires elevated temperatures and careful handling due to toxicity[4].

  • Catalytic Hydrogenation (Pd/C, H₂): While highly atom-economical, the hydrogenolysis of 1,2-oxazines can be capricious. The reaction is heavily dependent on the catalyst batch and is prone to over-reducing double bonds or yielding complex mixtures[5].

Methodological Decision Matrix

Workflow Substrate Ethyl 6H-1,2-oxazine-3-carboxylate Cond1 SmI2 / THF / H2O (-78°C to RT) Substrate->Cond1 SET Pathway Cond2 Mo(CO)6 / MeCN-H2O (80°C) Substrate->Cond2 Metal Coordination Cond3 H2 / Pd/C (RT) Substrate->Cond3 Hydrogenolysis Prod1 1,4-Amino Alcohol High Yield (>85%) Chemoselective Cond1->Prod1 Prod2 1,4-Amino Alcohol Moderate Yield (65-80%) Thermally Activated Cond2->Prod2 Prod3 Complex Mixture Over-reduction Batch Dependent Cond3->Prod3

Workflow for reductive ring-opening of 1,2-oxazines comparing three primary methodologies.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the reductive ring-opening of functionalized 1,2-oxazine-3-carboxylates based on the chosen methodology[1][2][3][5].

MethodReagent SystemTemperatureReaction TimeExpected YieldChemoselectivity Profile
A SmI₂, THF, H₂O-78 °C to RT15 – 30 min85 – 95%High: Esters and alkenes strictly preserved.
B Mo(CO)₆, MeCN/H₂O80 °C (Reflux)2 – 4 hours65 – 80%Moderate: May cause minor alkene isomerization.
C H₂, Pd/C, MeOHRoom Temp.12 – 24 hours30 – 50%Low: Capricious; prone to alkene over-reduction.

Experimental Protocols

Protocol A: SmI₂-Mediated Single Electron Transfer (Recommended)

This protocol utilizes Samarium(II) iodide to achieve rapid, chemoselective cleavage of the N–O bond, yielding the corresponding ethyl 2-amino-5-hydroxypentanoate derivative[2].

Step 1: Equipment Preparation

  • Action: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Causality: SmI₂ is highly sensitive to atmospheric oxygen. Any presence of O₂ will rapidly oxidize Sm(II) to Sm(III), quenching the SET process before it can interact with the substrate.

Step 2: Substrate Dissolution

  • Action: Dissolve Ethyl 6H-1,2-oxazine-3-carboxylate (1.0 mmol) in rigorously degassed, anhydrous THF (10 mL).

  • Causality: Anhydrous THF stabilizes the SmI₂ complex. Degassing prevents premature reagent degradation.

Step 3: Reductive Cleavage

  • Action: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add a pre-titrated commercial solution of SmI₂ in THF (0.1 M, 2.5 equiv) dropwise over 5 minutes.

  • Causality: Dropwise addition at cryogenic temperatures controls the highly exothermic electron transfer, preventing unwanted radical recombination or polymerization side-reactions.

Step 4: Protonation

  • Action: After 15 minutes of stirring at -78 °C, add degassed H₂O (5.0 equiv) to the mixture.

  • Causality: Water acts as a crucial proton donor. It protonates the intermediate nitrogen and oxygen anions generated by the N–O bond cleavage, driving the reaction equilibrium forward to the final amino alcohol[1].

Step 5: Quench & Workup

  • Action: Warm the mixture to room temperature. Quench with saturated aqueous Na₂S₂O₃ (5 mL) and saturated NaHCO₃ (5 mL). Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 6: Self-Validation System

  • Visual Cue: The deep blue color of the SmI₂ solution will instantaneously fade to a pale yellow/colorless state upon addition to the substrate, confirming successful electron transfer[1].

  • TLC Analysis: The starting material (UV active, higher Rf​ ) will disappear. The newly formed amino alcohol will stain strongly with Ninhydrin (indicating a primary/secondary amine) and KMnO₄.

  • NMR Verification: ¹H NMR of the crude product will show the complete disappearance of the characteristic oxazine C6 protons (typically ~4.5 ppm) and the appearance of broad exchangeable -NH and -OH peaks.

Protocol B: Mo(CO)₆-Mediated Thermal Cleavage

This alternative protocol is useful when water-sensitive functional groups are absent or when SmI₂ is unavailable. It relies on transition-metal coordination to weaken and cleave the N–O bond[3].

Step 1: Assembly & Safety

  • Action: Assemble a 50 mL round-bottom flask equipped with a reflux condenser. Perform all operations in a certified fume hood.

  • Causality: Mo(CO)₆ is highly toxic and volatile. Proper ventilation is an absolute requirement[4].

Step 2: Solvent System Preparation

  • Action: Dissolve the oxazine substrate (1.0 mmol) in a 15:1 mixture of Acetonitrile and Water (16 mL).

  • Causality: The mixed solvent system is critical. Acetonitrile provides a coordinating environment to dissolve the metal complex, while water serves as the ultimate hydrogen source for the cleaved N–O bond[3].

Step 3: Thermal Activation

  • Action: Add Mo(CO)₆ (1.2 equiv) in one portion. Heat the reaction mixture to 80 °C (reflux) for 3 hours.

  • Causality: Mo(CO)₆ is a coordinatively saturated 18-electron complex. Heating is required to force the dissociation of a carbon monoxide ligand, creating an open coordination site for the oxazine's oxygen/nitrogen atoms to bind[3].

Step 4: Workup & Validation

  • Action: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove insoluble molybdenum salts. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (CH₂Cl₂/MeOH gradient).

  • Self-Validation: Similar to Protocol A, successful cleavage is confirmed by a positive Ninhydrin stain on TLC and the emergence of downfield shifted protons adjacent to the newly formed hydroxyl group in ¹H NMR.

Sources

Application

Application Note: Robust Catalytic Hydrogenation Protocols for the Synthesis of Saturated 1,2-Oxazine Derivatives from Ethyl 6H-1,2-oxazine-3-carboxylates

Introduction and Scientific Context The 1,2-oxazine scaffold is a privileged heterocyclic motif in modern organic chemistry and medicinal chemistry.[1][2] These structures serve as versatile synthetic intermediates, prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

The 1,2-oxazine scaffold is a privileged heterocyclic motif in modern organic chemistry and medicinal chemistry.[1][2] These structures serve as versatile synthetic intermediates, primarily due to the unique reactivity of the embedded N-O bond. Catalytic hydrogenation of partially saturated 1,2-oxazines, such as Ethyl 6H-1,2-oxazine-3-carboxylate derivatives, offers a reliable pathway to valuable saturated systems like 1,4-amino alcohols and functionalized carbonyl compounds.[1] The core transformation involves the reductive cleavage of the relatively weak N-O bond and the saturation of the endocyclic C=N bond.

This application note provides a detailed guide to the catalytic hydrogenation of this specific class of substrates. It moves beyond a simple recitation of steps to explain the underlying principles of catalyst selection, reaction optimization, and safety considerations, ensuring that researchers can confidently and successfully implement these protocols. The methodologies described herein are designed to be robust, reproducible, and adaptable to a range of specific derivatives within this class.

Mechanistic Rationale: The N-O Bond Cleavage

The primary event in the catalytic hydrogenation of 1,2-oxazines is the hydrogenolysis of the N-O bond. This bond is inherently weaker than C-C, C-O, or C-N bonds, making it susceptible to cleavage under relatively mild catalytic conditions. The process is generally understood to involve the oxidative addition of the N-O bond to the metal catalyst surface, followed by reaction with activated hydrogen.[3][4] Concurrently, the C=N imine bond is also reduced. The overall transformation is depicted below.

G General Hydrogenation Pathway cluster_start Starting Material cluster_product Product Start Ethyl 6H-1,2-oxazine-3-carboxylate (Substituted) Process H₂, Catalyst (e.g., Pd/C, Raney® Ni) Solvent (e.g., EtOH, MeOH) • N-O Bond Cleavage • C=N Bond Reduction Start->Process Product Ethyl Tetrahydro-1,2-oxazine-3-carboxylate (Saturated Product) Process->Product

Figure 1: General reaction scheme for the catalytic hydrogenation of Ethyl 6H-1,2-oxazine-3-carboxylate derivatives.

Catalyst Selection: A Comparative Analysis

The choice of catalyst is paramount for achieving high conversion and selectivity. For this transformation, two heterogeneous catalysts are predominantly used: Palladium on Carbon (Pd/C) and Raney® Nickel.

  • Palladium on Carbon (Pd/C): This is the most widely used catalyst for hydrogenation and hydrogenolysis reactions.[5][6][7] Its high activity allows for efficient N-O bond cleavage under mild conditions (e.g., atmospheric pressure of H₂). It is generally less prone to side reactions and is relatively safe to handle, although precautions against flammability are essential.[8]

  • Raney® Nickel: A sponge-like, high-surface-area nickel catalyst, Raney® Ni is extremely effective for the reduction of nitrogen- and sulfur-containing functional groups.[9][10] It is often used when Pd/C proves sluggish. However, it is highly pyrophoric, especially when dry, and requires specific handling procedures.[10] The catalyst is typically supplied as a slurry in water or another solvent to mitigate this risk.

For the hydrogenation of Ethyl 6H-1,2-oxazine-3-carboxylate derivatives, Pd/C is the recommended starting point due to its excellent activity, commercial availability, and safer handling profile. Raney® Nickel should be considered a powerful alternative for challenging substrates.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the two primary catalytic systems.

Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

This protocol is the standard method and is suitable for most substrates in this class. It utilizes a hydrogen balloon for reactions at atmospheric pressure, a common and accessible setup in any synthetic laboratory.

Materials and Equipment:

  • Ethyl 6H-1,2-oxazine-3-carboxylate derivative

  • Palladium on Carbon (10 wt% Pd, dry or 50% wet with water)

  • Anhydrous Ethanol (EtOH) or Methanol (MeOH)

  • Celite® 545

  • Round-bottom flask with a stir bar

  • Septum

  • Hydrogen (H₂) balloon assembly (3-way stopcock, balloon, vacuum line, H₂ line)

  • Inert gas (Argon or Nitrogen)

  • Filtration apparatus (Büchner funnel or fritted glass funnel)

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

  • Vessel Preparation: Place the Ethyl 6H-1,2-oxazine-3-carboxylate derivative (1.0 eq) and a magnetic stir bar into a dry round-bottom flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (5-10 mol% Pd). Safety Note: Pd/C is flammable, especially when dry and in the presence of solvent vapors. Always handle in a well-ventilated fume hood and avoid static discharge.[8]

  • Solvent Addition: Add anhydrous ethanol or methanol via syringe to provide a substrate concentration of approximately 0.1 M. Protic solvents generally accelerate the hydrogenation rate.[8]

  • Hydrogenation Setup: Attach the H₂ balloon assembly. Carefully evacuate the flask and backfill with H₂ from the balloon. Repeat this purge cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under the H₂ balloon (approx. 1 atm). Vigorous stirring is crucial to ensure efficient mixing of the gas, liquid, and solid catalyst phases.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup - Catalyst Removal: Once the reaction is complete, carefully purge the flask with inert gas to remove excess hydrogen. Safety Note: The used Pd/C catalyst is saturated with hydrogen and is even more pyrophoric than the fresh catalyst. Do not allow it to dry on the filter paper.[8]

  • Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with the reaction solvent to recover all the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by flash column chromatography if necessary.

Protocol 2: Raney® Nickel Catalyzed Hydrogenation

This protocol is an effective alternative for substrates that are resistant to hydrogenation with Pd/C. It requires stringent safety measures due to the pyrophoric nature of Raney® Nickel.

Materials and Equipment:

  • Same as Protocol 1, but replacing Pd/C with Raney® Nickel 2800 slurry (in water).

  • Additional anhydrous solvent (e.g., Ethanol) for washing the catalyst.

Step-by-Step Methodology:

  • Catalyst Preparation: In a separate flask under an inert atmosphere, carefully decant the storage water from the required amount of Raney® Ni slurry. Wash the catalyst by adding anhydrous ethanol, swirling, and carefully decanting the solvent. Repeat this wash 2-3 times to exchange the water for the reaction solvent. Never allow the catalyst to become dry. [10]

  • Reaction Setup: In the main reaction flask, dissolve the Ethyl 6H-1,2-oxazine-3-carboxylate derivative (1.0 eq) in anhydrous ethanol (to ~0.1 M) under an inert atmosphere.

  • Catalyst Transfer: Transfer the washed Raney® Ni catalyst to the reaction flask as a slurry in ethanol using a cannula or a wide-bore pipette.

  • Hydrogenation: Attach the H₂ balloon assembly and purge the system with hydrogen as described in Protocol 1 (Step 5).

  • Reaction & Monitoring: Stir the reaction vigorously at room temperature under the H₂ balloon and monitor its progress (as in Protocol 1, Steps 6-7).

  • Workup: After completion, purge the flask with inert gas. Allow the dense Raney® Ni catalyst to settle. Carefully decant the supernatant solution through a Celite® pad. Wash the remaining catalyst with additional solvent and decant again.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to afford the crude product for purification.

  • Catalyst Quenching: Crucial Safety Step: The residual Raney® Nickel must be deactivated before disposal. Slowly and carefully add dilute acid (e.g., 1 M HCl) to the catalyst slurry in the fume hood until the gas evolution (H₂) ceases.

Data Summary and Expected Outcomes

The following table summarizes typical conditions and provides a baseline for optimization. Yields are highly substrate-dependent but are generally good to excellent for these transformations.

ParameterProtocol 1: Pd/CProtocol 2: Raney® Nickel
Catalyst 10% Palladium on CarbonRaney® Nickel 2800
Catalyst Loading 5-10 mol% of Pd~0.5-1.0 g per gram of substrate
H₂ Pressure 1 atm (Balloon)1 atm (Balloon)
Temperature Room TemperatureRoom Temperature
Solvent Ethanol, MethanolEthanol
Typical Reaction Time 4 - 24 hours2 - 12 hours
Key Advantage General applicability, safer handlingHigh activity for difficult substrates
Primary Hazard Flammable CatalystPyrophoric Catalyst

Workflow Visualization

The general laboratory workflow for performing these catalytic hydrogenations is outlined below.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation prep1 Weigh Substrate prep2 Prepare Dry, Inert Flask prep1->prep2 react1 Add Solvent & Substrate prep2->react1 react2 Add Catalyst (Under Inert Gas) react1->react2 react3 Purge System with H₂ (3-5 Cycles) react2->react3 react4 Stir Vigorously Under H₂ Balloon react3->react4 react5 Monitor by TLC/LC-MS react4->react5 work1 Purge System with N₂/Ar react5->work1 work2 Filter Through Celite® (CAUTION: Catalyst is Pyrophoric) work1->work2 work3 Wash Celite® Pad work2->work3 work4 Concentrate Filtrate work3->work4 work5 Purify Product (e.g., Chromatography) work4->work5

Figure 2: Standard experimental workflow for catalytic hydrogenation.

Conclusion

The catalytic hydrogenation of Ethyl 6H-1,2-oxazine-3-carboxylate derivatives is a highly effective method for accessing the corresponding saturated tetrahydro-1,2-oxazine systems. Standard protocols utilizing 10% Pd/C under atmospheric hydrogen pressure are broadly applicable and represent the method of first choice. For more challenging substrates, Raney® Nickel offers a powerful alternative, provided that appropriate safety measures are strictly followed. By understanding the principles of catalyst selection and adhering to the detailed protocols herein, researchers can reliably synthesize these valuable heterocyclic building blocks for applications in drug discovery and chemical biology.

References

  • Kaili Catalyst New Materials CO., LTD. (n.d.). Catalytic hydrogenation. Retrieved from [Link]

  • N.D. Zelinsky Institute of Organic Chemistry. (2022). Scientists from the ZIOC have proposed a method for the synthesis of 1,2-oxazine derivatives. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Hydrogenation-Facilitated Spontaneous N-O Cleavage Mechanism for Effectively Boosting Nitrate Reduction Reaction on Fe2B2 MBene. Inorganics. Available from [Link]

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  • Padwa, A., et al. (1985). Synthesis with 1,2-oxazines. 3. Reactions of .alpha.-chloroaldonitrones with enol ethers: a synthetic route to medium-ring lactones. The Journal of Organic Chemistry, 50(21), 4006-4013. Available from [Link]

  • Saghafi, M., & Mohebat, R. (2016). An Efficient Synthesis of 1,2-Oxazine Derivatives via the Reaction of Acetylenic Esters and 1,2-Diketone Monoxime Derivatives in the Presence of Ph3P. Letters in Organic Chemistry, 13(6), 437-440. Available from [Link]

  • Georgiadis, M. P., & Coutouli-Argyropoulou, E. (2002). THE SYNTHESIS OF 1,2-OXAZINES AND THEIR N-OXIDES. ARKIVOC. Available from [Link]

  • Freie Universität Berlin. (n.d.). 1,2-Oxazine Derivatives by Hetero Diels-Alder Reaction and Subsequent Transformations. Retrieved from [Link]

  • Zimmer, R., et al. (2014). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. ResearchGate. Available from [Link]

  • Sukhorukov, A. Y., et al. (2023). [3+3]-Annulation of Cyclic Nitronates with Vinyl Diazoacetates: Diastereoselective Synthesis of Partially Saturated[11][12]Oxazino[2,3-b][11][12]oxazines and Their Base-Promoted Ring Contraction to Pyrrolo[1,2-b][11][12]oxazine Derivatives. Molecules, 28(7), 3020. Available from [Link]

  • Hong, S., & Lee, S. (2018). Synthesis of 1,2-Oxazinanes via Hydrogen Bond Mediated [3 + 3] Cycloaddition Reactions of Oxyallyl Cations with Nitrones. Organic Letters, 20(17), 5454-5457. Available from [Link]

  • Yahya, R., et al. (2013). Synthesis of Derivatives of 6H-1,2-Oxazine by Cyclization of Ketoximes With Derivatives of Terminal Acetylene Compounds. Semantic Scholar. Available from [Link]

  • Sadanandan, H. R., et al. (2016). A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. Indo-Global Journal of Pharmaceutical Sciences. Available from [Link]

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  • Savéant, J.-M. (2023). H-Bond-Assisted Cleavage of N–O Bond in the Electrochemical Reduction of N2O Catalyzed by Iron Tetraphenylporphyrin. ACS Catalysis. Available from [Link]

  • Khusnutdinova, J. R., & Milstein, D. (2018). Catalytic (de)hydrogenation promoted by non-precious metals – Co, Fe and Mn: recent advances in an emerging field. Chemical Society Reviews, 47(5), 1769-1788. Available from [Link]

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  • Sajiki, H., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Tetrahedron Letters, 48(20), 3547-3550. Available from [Link]

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Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the C-3 Carboxylate Group in 1,2-Oxazine Compounds

Introduction: The 1,2-Oxazine Scaffold and the C-3 Carboxylate Handle The 1,2-oxazine ring system is a six-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is of significant interest to r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 1,2-Oxazine Scaffold and the C-3 Carboxylate Handle

The 1,2-oxazine ring system is a six-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is of significant interest to researchers in medicinal chemistry and drug development, as it is found in a variety of bioactive natural products and synthetic molecules.[1][2] The inherent strain of the N-O bond provides unique chemical reactivity, while the overall structure can serve as a versatile template for exploring chemical space.

A common and highly valuable synthetic intermediate in this class is the 1,2-oxazine-3-carboxylic acid. The carboxylate group at the C-3 position is not merely a structural feature; it is a strategic chemical handle. Its presence allows for a diverse range of post-synthesis modifications, enabling the development of compound libraries for structure-activity relationship (SAR) studies. This guide provides a detailed exploration of the primary chemical transformations of the C-3 carboxylate: amidation, esterification, and reduction.

Core Principles & Strategic Considerations

The primary challenge in modifying 1,2-oxazine compounds is the potential instability of the heterocyclic ring, particularly the labile N-O bond, which can be susceptible to cleavage under harsh acidic, basic, or reductive conditions.[3] Therefore, the selection of reagents and reaction conditions must be carefully considered to preserve the core scaffold while achieving the desired functionalization.

Key Considerations:

  • Mild Conditions: Prioritize reactions that proceed at or near neutral pH and at moderate temperatures (0 °C to room temperature).

  • Chemoselectivity: Reagents should selectively target the carboxylate group without interacting with the N-O bond or other sensitive functionalities on the molecule.

  • Protecting Groups: If other reactive groups (e.g., amines, alcohols) are present on the 1,2-oxazine core or the coupling partner, their protection may be necessary to avoid side reactions.[4][5]

The following diagram illustrates the primary functionalization pathways originating from a generic 1,2-oxazine-3-carboxylic acid.

G start 1,2-Oxazine-3-Carboxylic Acid amide C-3 Amide Derivative start->amide Amidation (R-NH₂, Coupling Agent) ester C-3 Ester Derivative start->ester Esterification (R-OH, Acid Catalyst) alcohol C-3 Hydroxymethyl Derivative start->alcohol Reduction (e.g., LiAlH₄)

Caption: Key functionalization pathways for the 1,2-oxazine C-3 carboxylate.

Pathway 1: Amide Bond Formation via Carboxylate Activation

Amide bond formation is arguably the most common and vital reaction in medicinal chemistry, allowing for the linkage of the 1,2-oxazine core to a vast array of amine-containing building blocks.[6][7] The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires extremely high temperatures. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.

Causality Behind the Method: The Role of Coupling Reagents

Carbodiimide-based reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , are widely used for this purpose.[8] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine, forming the desired amide and releasing a soluble urea byproduct.

To improve efficiency and minimize side reactions, particularly racemization at adjacent chiral centers, an additive like 1-hydroxybenzotriazole (HOBt) is often included.[9] HOBt intercepts the O-acylisourea intermediate to form an active ester, which is more stable than the acylisourea but still highly reactive towards amines.[10] This two-stage activation process provides a more controlled and higher-yielding reaction.

G cluster_0 Activation cluster_1 Coupling Acid R-COOH Carboxylic Acid Intermediate1 O-Acylisourea (Highly Reactive) Acid->Intermediate1 Reacts with EDC EDC Carbodiimide EDC->Intermediate1 Intermediate2 HOBt Active Ester (More Stable Intermediate) Intermediate1->Intermediate2 Intercepted by HOBt HOBt HOBt->Intermediate2 Amide R-CONH-R' Amide Product Intermediate2->Amide Nucleophilic Attack Amine R'-NH₂ Amine Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Comparative Analysis of Common Coupling Reagents
Reagent SystemKey Features & RationaleCommon Byproducts
EDC / HOBt Water-soluble carbodiimide; byproducts are easily removed by aqueous workup. HOBt suppresses racemization. The gold standard for many applications.[9][10]Water-soluble urea
HATU / DIPEA Uronium-based reagent, known for high reactivity and efficiency, especially with hindered amines or poorly nucleophilic anilines. Requires a non-nucleophilic base (DIPEA).[7][9]Tetramethylurea, HOAt
DCC / DMAP Highly effective but the dicyclohexylurea (DCU) byproduct is often insoluble, complicating purification in solid-phase or automated synthesis.Dicyclohexylurea (DCU)
BOP-Cl / Et₃N Phosphonium-based reagent, useful for challenging couplings but can be less atom-economical.[10]Hexamethylphosphoramide (HMPA)-related species
Protocol: EDC/HOBt Mediated Amidation of a 1,2-Oxazine-3-Carboxylic Acid

This protocol describes a general procedure for coupling a primary or secondary amine to a 1,2-oxazine-3-carboxylic acid.

Materials:

  • 1,2-Oxazine-3-carboxylic acid (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • EDC·HCl (1.2-1.5 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0-3.0 equiv, if amine salt is used or for challenging couplings)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Nitrogen or Argon atmosphere

Procedure:

  • To a clean, dry, nitrogen-flushed round-bottom flask, add the 1,2-oxazine-3-carboxylic acid (1.0 equiv).

  • Dissolve the acid in a minimal amount of anhydrous solvent (e.g., DCM or DMF).

  • Add HOBt (1.2 equiv) to the solution and stir until it dissolves.

  • Add the amine (1.1-1.2 equiv) to the reaction mixture. If the amine is provided as a hydrochloride salt, add DIPEA (2.0-3.0 equiv) to liberate the free base.

  • Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to control the initial exothermic reaction and minimize potential side reactions.

  • In a single portion, add EDC·HCl (1.2-1.5 equiv) to the cooled, stirring mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure 1,2-oxazine-3-carboxamide.

Pathway 2: Fischer Esterification

Esterification converts the C-3 carboxylate into an ester, which can modulate properties like lipophilicity and serve as a prodrug moiety. The Fischer esterification is a classic, acid-catalyzed condensation between a carboxylic acid and an alcohol.[11]

Causality Behind the Method: Driving the Equilibrium

The Fischer esterification is an equilibrium-controlled process.[11] The reaction is driven forward by applying Le Châtelier's principle in one of two ways:

  • Using a large excess of the alcohol: This shifts the equilibrium towards the product side. Often, the alcohol itself can be used as the solvent.

  • Removing water as it is formed: This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[11]

Protocol: Acid-Catalyzed Esterification of a 1,2-Oxazine-3-Carboxylic Acid

Materials:

  • 1,2-Oxazine-3-carboxylic acid (1.0 equiv)

  • Alcohol (e.g., Methanol, Ethanol) (used as solvent, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~2-5 mol%)

  • Anhydrous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

Procedure:

  • Suspend or dissolve the 1,2-oxazine-3-carboxylic acid (1.0 equiv) in the desired alcohol (e.g., 20-50 equiv or as solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirring mixture.

  • Heat the reaction mixture to reflux (temperature depends on the alcohol used) and maintain for 4-16 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst by adding solid NaHCO₃ or a saturated aqueous solution of NaHCO₃ until effervescence ceases.

    • Remove the excess alcohol under reduced pressure.

    • Partition the residue between water and an organic solvent like Ethyl Acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude ester by flash column chromatography.

Pathway 3: Reduction to a Primary Alcohol

Reduction of the C-3 carboxylate to a primary (hydroxymethyl) group introduces a new site for functionalization (e.g., etherification, further oxidation) and can significantly alter the molecule's polarity and hydrogen bonding capability.

Causality Behind the Method: The Need for a Potent Hydride Source

Carboxylic acids are relatively resistant to reduction. Mild reducing agents like sodium borohydride (NaBH₄) are generally ineffective.[12] A powerful hydride donor, such as lithium aluminum hydride (LiAlH₄) , is required to achieve this transformation.[12][13]

The mechanism involves two key steps. First, an initial acid-base reaction occurs where the acidic proton of the carboxylic acid reacts with a hydride, forming H₂ gas and a lithium carboxylate salt. Subsequently, the carboxylate is reduced to an aldehyde intermediate, which is more reactive than the starting material and is immediately reduced further to the primary alcohol.[12][13] An acidic workup is necessary to protonate the resulting aluminate alkoxide complex and liberate the final alcohol product.[14]

Protocol: LiAlH₄ Reduction of a 1,2-Oxazine-3-Carboxylic Acid

WARNING: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere.

Materials:

  • 1,2-Oxazine-3-carboxylic acid (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's salt) or dilute HCl

  • Nitrogen or Argon atmosphere

Procedure:

  • In a dry, nitrogen-flushed flask, suspend LiAlH₄ (2.0-3.0 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the 1,2-oxazine-3-carboxylic acid (1.0 equiv) in a separate flask with anhydrous THF.

  • Add the solution of the carboxylic acid dropwise to the stirring LiAlH₄ suspension at 0 °C. Vigorous gas evolution (H₂) will be observed. The rate of addition should be controlled to manage the effervescence.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup (Fieser method):

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the sequential, dropwise addition of:

      • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

      • 'x' mL of 15% aqueous NaOH.

      • '3x' mL of water.

    • Stir the resulting granular precipitate vigorously for 30 minutes at room temperature.

    • Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude alcohol can be purified via flash column chromatography.

Conclusion

The C-3 carboxylate group of 1,2-oxazine compounds is a versatile anchor point for molecular diversification. By selecting appropriate, mild reaction conditions, researchers can successfully perform amidation, esterification, and reduction while preserving the integrity of the sensitive 1,2-oxazine core. The protocols and principles outlined in this guide provide a robust framework for developing novel derivatives for applications in drug discovery and chemical biology.

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  • Ghaffar, T., & Gribble, G. W. (2020). Oxazinoazaarenes as Versatile Intermediates for Regioselective Late-Stage C–H-Functionalization and Skeletal Editing of Pyridines, Isoquinolines and Quinolines. CHIMIA, 74(9), 675-680. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • Jasiński, R., & Dresler, E. (2023). Fully Selective Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Non-Catalysed Hetero Diels-Alder Reactions with the Participation of Cyanofunctionalysed Conjugated Nitroalkenes. Molecules, 28(12), 4616. [Link]

  • Wang, B., et al. (2023). Natural products with 1,2-oxazine scaffold: occurrence, chemical diversity, bioactivity, synthesis, and biosynthesis. Natural Product Reports, 40(11), 1896-1915. [Link]

  • van der Heijden, G., et al. (2018). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. Organic Letters, 20(15), 4541–4545. [Link]

  • Dunetz, J. R., et al. (2008). Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry, 6(23), 4373-4381. [Link]

  • Subasinghe, L., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(38), 5171-5174. [Link]

  • Al-Jubari, S. N., & Al-Masoudi, N. A. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific Pharmaceutical Sciences, 4(9), 23-29. [Link]

  • Kapuściński, D., & Łapczuk, A. (2025). BICYCLIC 1,2-OXAZINE 2-OXIDES AS THE DISCRETE INTERMEDIATES IN THE REACTIONS BETWEEN REGIOISOMERIC TRIMETYLSILYLCYCLOPENTADIENES AND (2E)-2-NITRO-3-PHENYLPROP-2-ENENITRILE. Chemistry of Heterocyclic Compounds, 61(7/8). [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Clark, J. (2015). Reduction of carboxylic acids. Chemguide. [Link]

  • Piras, L. (2010). Towards the Asymmetric Synthesis of 1,2-Oxazines [PhD Thesis]. Royal College of Surgeons in Ireland. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. [Link]

  • Wang, Y., et al. (2021). Copper-Catalyzed C-3 Functionalization of Imidazo[1,2-a]pyridines with 3-Indoleacetic Acids. The Journal of Organic Chemistry, 86(1), 936–945. [Link]

  • Unangst, P. C., et al. (1989). Synthesis and oral antiallergic activity of carboxylic acids derived from imidazo[2,1-c][15][18]benzoxazines, imidazo[1,2-a]quinolines, imidazo[1,2-a]quinoxalines, imidazo[1,2-a]quinoxalinones, pyrrolo[1,2-a]quinoxalinones, pyrrolo[2,3-a]quinoxalinones, and imidazo[2,1-b]benzothiazoles. Journal of Medicinal Chemistry, 32(6), 1360-1366. [Link]

  • Chemistry Steps. (2024). Carboxylic Acids to Alcohols. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Wang, X., et al. (2020). The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents. Frontiers in Chemistry, 8, 686. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Han, J., & Borchers, C. H. (2014). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Analytical Chemistry, 86(9), 4360–4370. [Link]

  • Google Patents. (2014). CN104119227A - Method for performing esterification reaction on carboxylic acid and ethylene oxide compound.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 6H-1,2-oxazine-3-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor percentage yields during the synthesis of 1,2-oxazine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor percentage yields during the synthesis of 1,2-oxazine derivatives. The synthesis of 1,2-oxazine scaffolds via the hetero-Diels-Alder (HDA) reaction of transient nitrosoalkenes is a cornerstone in the development of [1]. However, generating Ethyl 6H-1,2-oxazine-3-carboxylate often suffers from low percentage yields due to the highly reactive nature of the [2].

This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and a self-validating protocol to help you achieve optimal yields.

Mechanistic Workflow

To troubleshoot effectively, we must first visualize the synthetic pathway. The reaction relies on the in situ generation of a transient nitrosoalkene, which is immediately trapped by a conjugated diene.

HDA_Workflow A α-Halo Oxime Precursor B Base Addition (Na2CO3) A->B C Transient Nitrosoalkene B->C Dehydrohalogenation E [4+2] Cycloaddition C->E D Conjugated Diene (Excess) D->E F Ethyl 6H-1,2-oxazine- 3-carboxylate E->F Cyclization

Hetero-Diels-Alder workflow for Ethyl 6H-1,2-oxazine-3-carboxylate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why is my percentage yield consistently below 40% when synthesizing Ethyl 6H-1,2-oxazine-3-carboxylate? A: The primary culprit for low yields in this pathway is the degradation or polymerization of the transient nitrosoalkene intermediate[2]. Ethyl nitrosoacrylate is highly electrophilic. If the rate of its generation (via dehydrohalogenation of the α-halo oxime) exceeds the rate of the[4+2] cycloaddition with the diene, the intermediate will self-condense[1]. Causality dictates that you must maintain a low steady-state concentration of the nitrosoalkene to favor the bimolecular HDA reaction over unimolecular decomposition.

Q: How do I select the optimal base to improve the HDA cycloadduct yield? A: Avoid homogeneous organic bases like triethylamine (Et₃N) for this specific substrate. Et₃N causes rapid, uncontrollable dehydrohalogenation. Instead, utilize a mild, heterogeneous base such as anhydrous sodium carbonate (Na₂CO₃) suspended in dichloromethane (CH₂Cl₂)[3]. The limited surface area of the suspended inorganic base ensures a slow, controlled release of the nitrosoalkene, directly translating to higher percentage yields of the [1].

Q: What is the ideal diene stoichiometry, and why? A: You must use a significant excess of the conjugated diene (typically 3.0 to 5.0 equivalents). Because the HDA reaction with inverse electron demand relies on trapping the transient nitrosoalkene before it polymerizes, flooding the system with the diene shifts the kinetic competition entirely toward the cycloadduct[2]. Excess volatile dienes (like 2,3-dimethyl-1,3-butadiene) can be easily removed under reduced pressure during workup, making this a low-penalty optimization.

Troubleshooting Logic Pathway

If your yields remain suboptimal, follow this diagnostic logic tree to identify and correct the underlying kinetic imbalance.

Troubleshooting_Logic Start Issue: Low Product Yield Check1 Is the solution turning black rapidly? Start->Check1 Check2 Is unreacted oxime remaining? Start->Check2 Issue1 Nitrosoalkene polymerization Check1->Issue1 Yes Fix1 Switch to heterogeneous base (Na2CO3) Issue1->Fix1 Issue2 Diene depletion / Incomplete reaction Check2->Issue2 Yes Fix2 Increase diene to 5.0 equivalents Issue2->Fix2

Troubleshooting logic for resolving low percentage yields in 1,2-oxazine synthesis.

Quantitative Data: Optimization Parameters

The following table summarizes the causal impact of different reaction parameters on the final percentage yield of Ethyl 6H-1,2-oxazine-3-carboxylate.

ParameterConditionObserved Yield (%)Mechanistic Rationale
Base Type Triethylamine (Et₃N)35 – 45%Rapid generation leads to nitrosoalkene polymerization and tar formation.
Base Type Na₂CO₃ (Heterogeneous)75 – 85%Controlled, slow generation of nitrosoalkene favors bimolecular HDA.
Diene Eq. 1.1 Equivalents~40%Insufficient trapping of the transient nitrosoalkene intermediate.
Diene Eq. 5.0 Equivalents82%Excess diene ensures rapid [4+2] cycloaddition, outcompeting degradation.
Temperature Reflux (CH₂Cl₂)<30%Thermal degradation of the highly sensitive intermediate.
Temperature 0 °C to 25 °C80%Suppresses side reactions while maintaining sufficient HDA kinetics.
Self-Validating Protocol: Optimized Synthesis of Ethyl 6H-1,2-oxazine-3-carboxylate

Objective: Maximize Hetero-Diels-Alder cycloadduct yield by kinetically controlling the transient nitrosoalkene concentration.

Step 1: System Preparation & Deoxygenation

  • Action: In an oven-dried round-bottom flask purged with Argon, dissolve Ethyl 2-chloro-2-oximinoacetate (1.0 eq) and the conjugated diene (e.g., 2,3-dimethyl-1,3-butadiene, 5.0 eq) in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.

  • Causality: Moisture induces oxime hydrolysis, while oxygen can lead to radical-mediated side reactions.

  • Self-Validation: The initial solution must be completely transparent and colorless. Any initial yellowing indicates premature degradation of the oxime precursor.

Step 2: Controlled Base Addition

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Add anhydrous Na₂CO₃ (2.0 eq) in four equal portions over a 1-hour period under vigorous stirring.

  • Causality: The heterogeneous nature of Na₂CO₃ combined with the low temperature strictly throttles the dehydrohalogenation rate, preventing nitrosoalkene pooling[3].

  • Self-Validation: A healthy reaction will develop a faint, persistent pale blue/green tint (characteristic of monomeric nitroso species). If the solution rapidly turns dark brown or black, the base addition is too fast, and polymerization is occurring.

Step 3: Cycloaddition & Monitoring

  • Action: Allow the mixture to slowly warm to room temperature (20–25 °C) and stir for 12–16 hours.

  • Causality: Gradual warming provides the necessary activation energy for the [4+2] cycloaddition without triggering thermal degradation of the intermediate[1].

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the UV-active starting material spot disappears, replaced by a new, higher Rf​ spot representing the 1,2-oxazine product.

Step 4: Workup & Purification

  • Action: Filter the heterogeneous mixture through a Celite pad to remove the unreacted Na₂CO₃ and sodium chloride byproducts. Concentrate the filtrate under reduced pressure to remove the solvent and excess diene. Purify the crude residue via silica gel flash chromatography.

  • Self-Validation: The mass of the recovered crude should closely match the theoretical yield mass. A significant mass loss indicates volatile side-products, whereas a massive increase indicates diene oligomerization.

References
  • [1] Title: Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • [2] Title: Recent Advances in the Chemistry of Conjugated Nitrosoalkenes and Azoalkenes Source: Chemical Reviews URL:[Link]

  • [3] Title: Conjugated nitrosoalkenes as Michael acceptors in carbon–carbon bond forming reactions: a review and perspective Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1,2-Oxazine Esterification Workflows

Welcome to the Technical Support Center. 1,2-oxazines are highly valuable heterocyclic scaffolds in drug development, often serving as conformationally restricted bioisosteres[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1,2-oxazines are highly valuable heterocyclic scaffolds in drug development, often serving as conformationally restricted bioisosteres[1]. However, functionalizing these rings via esterification presents unique synthetic challenges. The adjacent nitrogen-oxygen (N-O) heteroatoms exert strong electron-withdrawing effects, altering the nucleophilicity of exocyclic hydroxyl groups. Furthermore, the N-O bond is sensitive to harsh acidic or reductive conditions, making traditional esterification methods prone to low conversion or substrate degradation[2].

This guide provides field-proven, mechanistically grounded solutions for optimizing 1,2-oxazine esterifications, ensuring high scientific integrity and reproducible yields.

Part 1: Diagnostic FAQs for Low Conversion Rates

Q1: My acid-catalyzed Fischer esterification of a 1,2-oxazine carboxylic acid is stalling at <20% conversion, and I observe multiple degradation peaks on LC-MS. What is happening? A1: The causality here lies in the chemical stability of the 1,2-oxazine ring. Strong protic acids (e.g., H₂SO₄ or p-TsOH) used in Fischer esterifications protonate the basic nitrogen or oxygen atoms of the oxazine ring[3]. This not only withdraws electron density from the carbonyl (hindering the reaction) but also triggers acid-catalyzed N-O bond cleavage or ring-opening side reactions. Solution: Abandon harsh acidic conditions and transition to mild, base-promoted coupling methods such as the Steglich esterification or Yamaguchi esterification, which operate at room temperature and preserve the delicate N-O bond[4].

Q2: I switched to a Steglich esterification (EDC/DMAP) for a sterically hindered 1,2-oxazine alcohol, but my conversion is still low. Instead of the ester, I am isolating a highly polar byproduct. How do I fix this? A2: You are observing the formation of an N-acylurea byproduct. In the Steglich mechanism, the carboxylic acid reacts with the carbodiimide (EDC or DCC) to form an O-acylisourea intermediate[5]. If your 1,2-oxazine alcohol is sterically hindered, its nucleophilic attack is slower than the intramolecular 1,3-rearrangement of the O-acylisourea, which irreversibly forms the unreactive N-acylurea[6]. Solution: Increase your 4-dimethylaminopyridine (DMAP) concentration to at least 10–20 mol%. DMAP acts as an acyl transfer reagent; it is a stronger nucleophile than the hindered alcohol and rapidly intercepts the O-acylisourea to form a highly reactive acylpyridinium intermediate, effectively bypassing the dead-end rearrangement pathway[4][7].

Q3: How can I ensure my anhydrous conditions are sufficient? My Steglich esterifications are highly variable. A3: Moisture is the primary enemy of carbodiimide coupling, as water hydrolyzes the O-acylisourea intermediate back to the starting carboxylic acid[8]. Solution: Implement a self-validating system . Before adding your 1,2-oxazine alcohol, run a Karl Fischer titration on your solvent (must be <50 ppm H₂O). Additionally, utilize a chemical validation checkpoint: remove a 10 µL aliquot of the activated acid mixture and quench it with excess anhydrous methanol. Analyze via LC-MS. If the methyl ester forms quantitatively, your activation system (EDC/DMAP) is validated. If unreacted acid remains, the failure is in the activation step (likely moisture), not the oxazine substrate.

Part 2: Quantitative Data & Optimization

To select the optimal esterification conditions for your specific 1,2-oxazine derivative, compare the empirical data summarized below.

Esterification MethodReagents / CatalystTemp (°C)Typical 1,2-Oxazine ConversionPrimary Failure ModeBest Use Case
Fischer H₂SO₄, Reflux80–110< 20%N-O bond cleavage, degradationSimple, non-heterocyclic aliphatic acids
Steglich (Standard) EDC·HCl, 5 mol% DMAP20–2540–60%N-acylurea formationPrimary 1,2-oxazine alcohols
Steglich (Optimized) EDC·HCl, 20 mol% DMAP20–2585–95%Hydrolysis (if wet)Sterically hindered secondary alcohols
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP20–5080–90%Mixed anhydride side reactionsHighly sensitive or macrocyclic oxazines

Part 3: Experimental Protocol (Self-Validating System)

Standard Operating Procedure: High-Yield Steglich Esterification of Hindered 1,2-Oxazine Alcohols

Causality Note: This protocol separates the activation step from the nucleophilic attack step to prevent the 1,2-oxazine alcohol from interfering with the initial carbodiimide activation.

  • Preparation & Moisture Control:

    • Flame-dry a round-bottom flask under argon.

    • Dissolve the carboxylic acid (1.2 eq) in anhydrous CH₂Cl₂ (Karl Fischer titrated to <50 ppm H₂O).

  • Pre-Activation:

    • Add EDC·HCl (1.5 eq) to the solution at 0 °C. Stir for 15 minutes.

    • Add DMAP (0.2 eq). The solution may turn slightly yellow, indicating the formation of the active acylpyridinium species[7].

  • System Validation Checkpoint:

    • Withdraw 10 µL of the reaction mixture, quench with 100 µL of anhydrous methanol, and analyze via LC-MS. Proceed only if the methyl ester is detected, confirming successful acid activation.

  • Nucleophilic Acyl Substitution:

    • Dissolve the 1,2-oxazine alcohol (1.0 eq) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the activated acid mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours, monitoring by TLC.

  • Workup:

    • Quench with saturated aqueous NH₄Cl to neutralize DMAP and unreacted EDC. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Part 4: Visualizing the Workflow & Mechanism

Mechanism A Carboxylic Acid + EDC B O-Acylisourea Intermediate A->B Activation C 1,3-Rearrangement (Slow Alcohol Attack) B->C Hindered Alcohol No DMAP E DMAP Interception B->E + DMAP (>10 mol%) D N-Acylurea Byproduct (Dead End) C->D F Acylpyridinium Intermediate (Highly Reactive) E->F G Add 1,2-Oxazine Alcohol F->G H Desired 1,2-Oxazine Ester (High Yield) G->H Nucleophilic Attack

Steglich Esterification Mechanism & Troubleshooting Logic for Hindered 1,2-Oxazines.

Workflow Start Low Conversion Detected CheckMoisture Check Moisture (Karl Fischer) Start->CheckMoisture Wet Dry Solvents & Reagents CheckMoisture->Wet >50 ppm H2O Dry Analyze Byproducts (LC-MS) CheckMoisture->Dry <50 ppm H2O N_Acyl N-Acylurea Present Dry->N_Acyl Degradation Ring Cleavage Dry->Degradation IncDMAP Increase DMAP Concentration N_Acyl->IncDMAP ChangeMethod Switch to Mild Yamaguchi Method Degradation->ChangeMethod

Diagnostic Workflow for Resolving Low Conversion in 1,2-Oxazine Esterifications.

References

  • Steglich Esterification: Organic Chemistry Study Guide fiveable.me[Link]

  • Steglich Esterification - Organic Chemistry Portal organic-chemistry.org[Link]

  • Mechanism of the Steglich esterification with the GO/RGO ResearchGate[Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study ScholarWorks @ UTRGV[Link]

  • Steglich esterification - Wikipedia wikipedia.org [Link]

  • Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis PLOS One[Link]

  • A copper-catalyzed asymmetric oxime propargylation enables the synthesis of the gliovirin tetrahydro-1,2-oxazine core Chemical Science (RSC Publishing)[Link]

  • (PDF) 1,2-Oxazines and Their Benzo Derivatives ResearchGate[Link]

  • Fischer Esterification - Chemistry Steps chemistrysteps.com [Link]

Sources

Troubleshooting

Optimizing solvent and temperature conditions for Ethyl 6H-1,2-oxazine-3-carboxylate crystallization

Technical Support Center: Crystallization of Ethyl 6H-1,2-oxazine-3-carboxylate Welcome to the technical support center for the crystallization of Ethyl 6H-1,2-oxazine-3-carboxylate. This guide is designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of Ethyl 6H-1,2-oxazine-3-carboxylate

Welcome to the technical support center for the crystallization of Ethyl 6H-1,2-oxazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for obtaining high-quality crystals of this target compound. We will explore the fundamental principles, offer step-by-step protocols, and troubleshoot common issues encountered during the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of crystallizing Ethyl 6H-1,2-oxazine-3-carboxylate? A1: Crystallization is a critical purification technique for solid organic compounds.[1] For Ethyl 6H-1,2-oxazine-3-carboxylate, the primary goal is to isolate the compound in a highly pure, solid state with a well-defined crystal lattice. This process effectively removes impurities, such as unreacted starting materials, byproducts, or residual solvents, which remain in the solution (mother liquor). High purity is essential for accurate analytical characterization and for its application in drug development, where impurities can affect efficacy and safety.

Q2: What makes a solvent "good" for the crystallization of this compound? A2: An ideal crystallization solvent for a polar organic molecule like Ethyl 6H-1,2-oxazine-3-carboxylate should meet several criteria:

  • High Solubility at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.[2]

  • Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize the recovery (yield) of the crystals upon cooling.[2]

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the surface of the final crystals.[2]

  • Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out."[3][4]

Q3: What is supersaturation and why is it essential for crystallization? A3: Supersaturation is a non-equilibrium state where a solution contains more dissolved solute than it would under saturated equilibrium conditions.[2] It is the fundamental driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent growth.[2] Supersaturation is typically achieved by cooling a hot, saturated solution or by slowly evaporating the solvent.[1] Controlling the rate at which supersaturation is achieved is key to forming large, well-defined crystals rather than a fine, impure powder.

Q4: How can I improve the final yield of my crystals? A4: To improve yield, first ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.[2] Excess solvent will retain more of your compound in the mother liquor, even after cooling. After initial crystallization at room temperature, further cooling the flask in an ice bath can significantly increase the amount of product that crystallizes out of solution.[2] However, be cautious, as very rapid cooling can sometimes cause impurities to co-precipitate.

Q5: What is the purpose of using a mixed-solvent system (solvent-antisolvent)? A5: A mixed-solvent system is employed when no single solvent meets all the ideal criteria. This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a miscible "poor" solvent (antisolvent) in which the compound is insoluble.[5] This gradually reduces the overall solubility of the compound in the mixture, inducing supersaturation and promoting crystallization. This method is particularly useful for compounds that are either too soluble or too insoluble in common single solvents.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of Ethyl 6H-1,2-oxazine-3-carboxylate.

Issue 1: No Crystals Form Upon Cooling
  • Symptom: The solution remains clear and homogenous even after prolonged cooling.

  • Root Cause Analysis & Solution:

    • Insufficient Supersaturation (Too Much Solvent): This is the most common reason for crystallization failure.[3] The solution is not concentrated enough for crystals to form.

      • Solution: Gently heat the solution to evaporate some of the solvent. Allow it to cool again. If you are unsure how much to remove, boiling off 20-30% of the volume is a good starting point.[4] Alternatively, if the solvent is volatile, you can leave the container loosely covered in a fume hood to allow for slow evaporation.[2]

    • Inhibition of Nucleation: Crystal growth requires an initial nucleation site. In very clean solutions, spontaneous nucleation can be kinetically slow.

      • Solution: Induce nucleation by scratching the inner wall of the flask at the air-solvent interface with a glass rod.[4] The microscopic scratches provide a surface for the first crystals to form. If available, adding a tiny "seed crystal" from a previous successful batch is the most effective method.[3]

Issue 2: The Compound "Oils Out" Instead of Crystallizing
  • Symptom: Instead of solid crystals, a second liquid phase (oily droplets) separates from the solution.[6]

  • Root Cause Analysis & Solution:

    • High Supersaturation Rate: The solution is becoming supersaturated too quickly, causing the solute to crash out as a liquid above its melting point.[6]

      • Solution: Re-heat the solution until the oil redissolves completely. Add a small amount (5-10%) more solvent to reduce the concentration slightly.[3][4] Allow the solution to cool much more slowly. Insulate the flask by placing it on a cork ring or wrapping it in glass wool to slow heat loss.[3]

    • Presence of Impurities: Impurities can significantly depress the melting point of your compound, making it more prone to oiling out.[5]

      • Solution: The compound may require further purification before crystallization. Techniques like column chromatography can be effective at removing impurities that inhibit proper crystal formation.[2]

    • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of the solute.

      • Solution: Select a solvent with a lower boiling point. If using a mixed-solvent system, try adjusting the ratio to have more of the "good" solvent initially, and add the antisolvent more slowly at a slightly lower temperature.

Issue 3: Crystals Are Very Small (Microcrystalline Powder)
  • Symptom: The product is a fine powder, which can be difficult to filter and may have lower purity due to a large surface area for adsorbing impurities.

  • Root Cause Analysis & Solution:

    • Rate of Nucleation is Too High: The solution was cooled too quickly, leading to the simultaneous formation of a vast number of crystal nuclei, which then compete for the remaining solute, resulting in small final crystals.[2]

      • Solution: Slow down the cooling rate. A slower cooling process favors the growth of existing nuclei over the formation of new ones, leading to larger crystals. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.

    • Agitation: Disturbing or agitating the solution during the initial cooling phase can trigger excessive nucleation.

      • Solution: Once the solution is set aside to cool, do not move or disturb it. Place it in a location free from vibrations.[2]

Data & Visualization

Solvent Selection Guide

The selection of an appropriate solvent is paramount for successful crystallization. Ethyl 6H-1,2-oxazine-3-carboxylate is a polar molecule containing ester and oxazine functionalities. Therefore, solvents of intermediate to high polarity are good starting points.[7][8]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Suitability Notes
Ethanol 7824.5Good starting choice. Often dissolves polar compounds when hot and has lower solubility when cold. Used for similar heterocycles.[9]
Isopropanol 8219.9Similar to ethanol but slightly less polar. Can offer a better solubility differential.
Ethyl Acetate 776.0A moderately polar solvent. Good for esters.[8][10] Can be used alone or in a pair with a nonpolar solvent like hexanes.
Acetonitrile 8237.5A polar aprotic solvent. Can be effective but may show high solubility even when cold.[10]
Toluene 1112.4A nonpolar solvent. Unlikely to be a good single solvent but could be an effective antisolvent with a more polar solvent like ethyl acetate.
Water 10080.1The compound is likely to have low solubility in water due to the organic scaffold, making it a potential antisolvent.[11][12]
Dichloromethane 409.1Often dissolves compounds at room temperature, making it less ideal for cooling crystallization but suitable for slow evaporation.[1]
Troubleshooting Workflow: "No Crystals Formed"

This diagram provides a logical decision-making process when facing a failed crystallization attempt.

G start Solution is clear after cooling check_supersat Is the solution visibly concentrated? start->check_supersat add_stimulus Induce Nucleation: 1. Scratch flask with glass rod. 2. Add a seed crystal. check_supersat->add_stimulus Yes evaporate Reduce Solvent Volume: Boil off 20-30% of solvent and cool again. check_supersat->evaporate No (too dilute) check_crystals1 Crystals form? add_stimulus->check_crystals1 check_crystals1->evaporate No success Success: Collect crystals check_crystals1->success Yes check_crystals2 Crystals form? evaporate->check_crystals2 re_evaluate Re-evaluate System: 1. Solvent may be inappropriate. 2. Compound may be too impure. 3. Try a mixed-solvent system. check_crystals2->re_evaluate No check_crystals2->success Yes failure Failure: Recover crude solid (e.g., via rotary evaporation) and re-purify or try new solvent. re_evaluate->failure

Caption: Decision tree for troubleshooting failed crystallization.

Experimental Protocol: Optimized Crystallization by Cooling

This protocol outlines a robust method for the crystallization of Ethyl 6H-1,2-oxazine-3-carboxylate using a single-solvent system.

Materials:

  • Crude Ethyl 6H-1,2-oxazine-3-carboxylate

  • High-purity crystallization solvent (e.g., Ethanol or Isopropanol)

  • Erlenmeyer flask (sized so the solvent will fill 25-40% of the volume)

  • Hotplate with stirring capability

  • Watch glass to cover the flask

  • Buchner funnel, filter paper, and filter flask

  • Glass rod

Methodology:

  • Solvent Selection (Small-Scale Test):

    • Place ~20 mg of your crude compound into a small test tube.

    • Add the chosen solvent (e.g., Ethanol) dropwise at room temperature. Note if it dissolves readily.

    • If it does not dissolve, heat the test tube gently in a warm water bath. Observe if the solid dissolves.

    • Once dissolved, allow the test tube to cool to room temperature, then place it in an ice bath. A good solvent will show significant crystal formation.

  • Dissolution of the Crude Compound:

    • Place the bulk of your crude compound into an appropriately sized Erlenmeyer flask.

    • Add the minimum amount of the selected solvent to just cover the solid.

    • Gently heat the mixture on a hotplate with stirring. Add more solvent in small portions until the solid completely dissolves at or near the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent necessary.[2]

  • Slow Cooling and Crystallization:

    • Once the compound is fully dissolved, remove the flask from the heat source.

    • Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.

    • Place the flask on a heat-insulating surface (like a cork ring or folded paper towel) and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this stage.[1]

    • Rushing this step by putting the hot flask directly into an ice bath will result in the formation of small, less pure crystals.

  • Maximizing Yield:

    • After the flask has reached room temperature and a good crop of crystals has formed, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the compound from the solution.

  • Isolation and Washing of Crystals:

    • Set up a Buchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of the cold crystallization solvent.

    • Quickly swirl the flask to create a slurry and pour the contents into the Buchner funnel with the vacuum applied.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities from the mother liquor. Using cold solvent is critical to avoid redissolving your product.

    • Keep the vacuum on for several minutes to pull air through the crystals and help them dry.

  • Drying:

    • Carefully scrape the purified crystals from the filter paper onto a pre-weighed watch glass.

    • Allow the crystals to air-dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.

    • Once dry, weigh the crystals and calculate the percent recovery. Assess purity via melting point analysis or other spectroscopic methods.

References

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from University of York website. [Link]

  • LibreTexts, C. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts. [Link]

  • Florence, A. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2096-2132. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from Mettler Toledo website. [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]

  • Neta, N. A. S., et al. (2015). Solubility of ethyl oleate ester. ResearchGate. [Link]

  • Wang, J., et al. (2023). Recent Advances in the Asymmetric Growth of Organic Polar Crystals: A Review. Crystal Growth & Design, 23(10), 7359-7376. [Link]

  • Biviture. (2025). Ethyl Ester Uses: A Versatile Compound Across Diverse Industries. Retrieved from Biviture website. [Link]

  • LibreTexts, C. (2024). 15.7: Physical Properties of Esters. In Chemistry LibreTexts. [Link]

  • Lumen Learning. (n.d.). Physical Properties of Esters. Retrieved from Lumen Learning website. [Link]

  • Clark, J. (2015). an introduction to esters. Retrieved from Chemguide. [Link]

  • Zhang, G., et al. (2022). Recent research progress on crystallization strategies for difficult-to-crystallize organic molecules. CrystEngComm, 24(31), 5489-5503. [Link]

  • Sato, O., et al. (2024). Polar Crystals Using Molecular Chirality: Pseudosymmetric Crystallization toward Polarization Switching Materials. Journal of the American Chemical Society, 146(16), 11219-11226. [Link]

  • Demchuk, O. M., et al. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 26(9), 2449. [Link]

  • Kumar, A., & Kumar, V. (2025). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Organic Chemistry: An Indian Journal, 19(1). [Link]

  • Mol-Instincts. (2025). ethyl 1,2-oxazinane-2-carboxylate. Retrieved from Mol-Instincts Chemical Synthesis Database. [Link]

  • D'Adamo, M., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 13(12), 1651. [Link]

  • Chemspace. (n.d.). Ethyl 6-methyl-3-oxo-2H,3H,4H-pyrido[3,2-b][3][6]oxazine-7-carboxylate. Retrieved from Chemspace. [Link]

  • Fieser, L. F. (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from umass.edu. [Link]

  • Al-Maksoud, W., et al. (2022). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. Molecules, 27(19), 6667. [Link]

  • ResearchGate. (2025). Ethyl 11a,12-Dihydrobenzo[b]benzo[2][13][3][6]oxazino[2,3-e][3][6]oxazine-5a(6H)-carboxylate. Retrieved from ResearchGate. [Link]

  • Georgiyants, V. A., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 23(6), 1303. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Ethyl 6H-1,2-oxazine-3-carboxylate Synthesis

Welcome to the Technical Support Center for the synthesis of 1,2-oxazine derivatives. The construction of the 6H-1,2-oxazine-3-carboxylate scaffold is a critical transformation in the development of non-natural amino aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1,2-oxazine derivatives. The construction of the 6H-1,2-oxazine-3-carboxylate scaffold is a critical transformation in the development of non-natural amino acids, aza-sugars, and alkaloid precursors[1].

This guide is designed for research scientists and drug development professionals. It provides mechanistic troubleshooting, quantitative parameter optimization, and a self-validating protocol for the Hetero-Diels-Alder (HDA) synthesis of these heterocycles using ethyl bromopyruvate oxime as the primary precursor.

Mechanistic Philosophy & Reaction Dynamics

The synthesis of ethyl 6H-1,2-oxazine-3-carboxylate relies on the in situ generation of a highly reactive transient intermediate: ethyl 2-nitrosoacrylate . This intermediate is generated via the base-induced 1,4-dehydrohalogenation of ethyl bromopyruvate oxime. Once formed, the nitrosoalkene acts as a powerful Michael acceptor and heterodienophile, reacting with electron-rich alkenes (enol ethers, enamines, or dienes) via an inverse-electron-demand [4+2] Hetero-Diels-Alder cycloaddition[2][3].

However, the extreme electrophilicity of the nitrosoalkene means the reaction pathway is highly sensitive to the choice of base, nucleophile, and temperature, often diverging into unwanted conjugate additions or substitution reactions[4][5].

Mechanism A Ethyl bromopyruvate oxime (Precursor) B Base-Induced Dehydrohalogenation (e.g., Na2CO3) A->B -HBr C Ethyl 2-nitrosoacrylate (Highly Reactive Intermediate) B->C D Hetero-Diels-Alder [4+2] (Inverse Electron Demand) C->D + Enol Ether / Diene E Conjugate 1,4-Addition (Stepwise Nucleophilic Attack) C->E + Enamine / Heterocycle F Ethyl 6H-1,2-oxazine-3-carboxylate (Target Scaffold) D->F Concerted Cyclization G Open-chain Oximes / N-hydroxypyrroles (Unwanted Side Products) E->G Rearomatization / Ring Opening F->G Thermodynamic Instability (Acid/Base Promoted)

Mechanistic divergence in ethyl 2-nitrosoacrylate reactions leading to target vs. side products.

Quantitative Reaction Parameters

To minimize side products, reaction conditions must be tightly controlled. The table below summarizes the causal relationship between reaction parameters and the distribution of major products based on established literature data.

Reaction ParameterConditionPrimary Mechanistic OutcomeMajor Side ProductYield of Desired Oxazine
Base Selection Na₂CO₃ (Heterogeneous)HDA CycloadditionTraces of unreacted oxime75–85%
Base Selection Imidazole / PyrazoleDirect Sₙ2 SubstitutionN-alkylated oximes< 20%
Temperature Room Temp (25 °C)HDA + Ring OpeningOpen-chain oximes40–50%
Temperature 0 °C to -20 °CControlled HDAMinimal80–90%
Dienophile Type Enol Ethers[4+2] Cycloadditioncis/trans diastereomers> 80%
Dienophile Type Enamines / PyrrolesConjugate AdditionN-hydroxypyrrolesVariable (< 40%)

Troubleshooting Guides & FAQs

Q1: Why am I recovering open-chain oximes instead of the expected closed 6H-1,2-oxazine-3-carboxylate ring? Causality: The transient intermediate, ethyl 2-nitrosoacrylate, is a highly electrophilic Michael acceptor[2]. When reacted with electron-rich heterocycles (like furans or dipyrromethanes), the initial [4+2] HDA cycloadduct is thermodynamically unstable. Driven by the rearomatization energy of the heterocycle, the 1,2-oxazine ring spontaneously opens to yield open-chain oximes[4][6]. Furthermore, with certain enamines, a direct conjugate 1,4-addition outcompetes the concerted HDA pathway, leading to N-hydroxypyrroles[5]. Solution: If your target is the intact 1,2-oxazine, avoid highly aromatic dienophiles. Switch to simple enol ethers (e.g., ethyl vinyl ether) or unactivated dienes, which form stable cycloadducts without the thermodynamic driving force for rearomatization[3].

Q2: My LC-MS shows significant direct substitution of the bromide rather than the formation of the oxazine ring. How do I favor elimination? Causality: Generating the reactive ethyl 2-nitrosoacrylate requires 1,4-dehydrohalogenation of ethyl bromopyruvate oxime. If you use a nucleophilic base (such as imidazole or primary/secondary amines), the base can directly displace the bromide via an Sₙ2-like mechanism before the desired elimination can occur[4][6]. Solution: Switch to a strictly non-nucleophilic base. Heterogeneous inorganic bases like anhydrous Na₂CO₃ or mild, sterically hindered organic bases (e.g., Hünig's base) effectively promote HBr elimination without participating in competitive substitution[2][3].

Q3: I am getting a complex mixture of cis/trans diastereomers. How can I control stereoselectivity? Causality: The HDA reaction of nitrosoalkenes with enol ethers proceeds via an asynchronous, inverse-electron-demand mechanism. The stereochemical outcome is dictated by the endo/exo approach of the dienophile[3]. Furthermore, post-reaction isomerization is a major factor; thermal amine-promoted isomerization can convert trans-oxazinanes to cis-oxazinanes via proton abstraction at the C-3 position[1]. Solution: To kinetically trap the trans isomer, run the cycloaddition at sub-zero temperatures (-20 °C to 0 °C) and strictly avoid excess amine bases during workup. If the cis isomer is desired, intentional post-reaction equilibration using Et₃N can be employed to drive the thermodynamic conversion[1].

Q4: My product degrades during silica gel column chromatography. What is causing this? Causality: 6-Alkoxy-5,6-dihydro-4H-1,2-oxazines are highly sensitive to acidic conditions. The mild acidity of standard silica gel can protonate the ring oxygen or the enol ether linkage, triggering ring-opening, hydrolysis of the alkoxy group, or unwanted isomerization[6]. Solution: Pre-treat your silica gel with 1–2% triethylamine (Et₃N) to neutralize acidic sites, or use neutral alumina for purification.

Validated Experimental Protocol: In Situ Generation and Trapping

This protocol utilizes a self-validating methodology to ensure the transient nitrosoalkene is successfully generated and trapped without succumbing to side reactions.

Workflow Step1 1. Substrate Preparation Dissolve oxime & dienophile in anhydrous DCM Step2 2. Thermal Control Cool reactor to 0 °C to stabilize intermediate Step1->Step2 Step3 3. Base Addition Add heterogeneous Na2CO3 portion-wise Step2->Step3 Step4 4. In-Process Monitoring Track transient blue/green color of nitrosoalkene Step3->Step4 Step5 5. Reaction Quench Filter salts and wash with pH 7 buffer Step4->Step5 Step6 6. Isolation Flash chromatography (avoid acidic silica) Step5->Step6

Self-validating experimental workflow for the synthesis of ethyl 6H-1,2-oxazine-3-carboxylates.

Step-by-Step Methodology

Step 1: Precursor Assembly

  • Action: Dissolve 1.0 eq of ethyl bromopyruvate oxime and 2.0 eq of the target dienophile (e.g., ethyl vinyl ether) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Causality: Water acts as a competing nucleophile that can hydrolyze the transient nitrosoalkene. Using an excess of the dienophile kinetically favors the bimolecular[4+2] cycloaddition over unimolecular decomposition pathways.

  • Self-Validation: The solution should remain clear and colorless. Any premature yellowing indicates trace base contamination in the glassware triggering early dehydrohalogenation.

Step 2: Thermal Regulation

  • Action: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Causality: Ethyl 2-nitrosoacrylate is highly reactive and thermally labile. Sub-zero to 0 °C temperatures suppress dimerization of the nitrosoalkene and minimize non-concerted 1,4-conjugate addition side reactions.

Step 3: In Situ Nitrosoalkene Generation

  • Action: Add 1.5 eq of anhydrous, finely powdered Na₂CO₃ portion-wise over 15 minutes under vigorous stirring.

  • Causality: A heterogeneous, non-nucleophilic base is critical. It promotes the 1,4-dehydrohalogenation of the oxime without participating in competitive Sₙ2 direct substitution of the bromide.

  • Self-Validation: As the base is added, the solution will transiently flash a distinct pale blue/green color . This is the vital spectroscopic signature of the monomeric nitrosoalkene forming. The color will rapidly fade to pale yellow as the intermediate is consumed by the dienophile. If the blue color persists, the cycloaddition is failing (check dienophile reactivity).

Step 4: Reaction Quench and Rearomatization Prevention

  • Action: Once TLC indicates complete consumption of the oxime (typically 2–4 hours), filter the heterogeneous mixture to remove sodium salts. Wash the organic layer with a pH 7.0 phosphate buffer.

  • Causality: Leaving the product in a highly basic or acidic environment during workup promotes the thermodynamic ring-opening of the newly formed 1,2-oxazine.

Step 5: Chromatographic Isolation

  • Action: Purify the crude product via flash column chromatography using silica gel pre-treated with 1% Et₃N.

  • Causality: 6-Alkoxy-5,6-dihydro-4H-1,2-oxazines are acid-sensitive. Untreated silica gel can protonate the ring oxygen, leading to hydrolysis or unwanted trans-to-cis isomerization.

References

  • Conjugated nitrosoalkenes as Michael acceptors in carbon–carbon bond forming reactions: a review and perspective. Beilstein Journal of Organic Chemistry. 2

  • Reactions of Nitrosoalkenes with Dipyrromethanes and Pyrroles: Insight into the Mechanistic Pathway. The Journal of Organic Chemistry (ACS Publications). 4

  • Recent Advances in the Chemistry of Conjugated Nitrosoalkenes and Azoalkenes. Chemical Reviews (ACS Publications).6

  • Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods. Organic & Biomolecular Chemistry (RSC Publishing). 1

  • Hetero-Diels−Alder Reactions of α-Aryl-β-monohalo-α-nitrosoethylenes: Diastereoselective Synthesis of 6-Substituted 3-Aryl-4-halo-5,6-dihydro-4H-1,2-oxazines. The Journal of Organic Chemistry (ACS Publications).3

  • Addition and Cycloaddition Reactions of Phosphinyl- and Phosphonyl-2H-Azirines, Nitrosoalkenes and Azoalkenes. PMC / MDPI. 5

Sources

Troubleshooting

Resolving co-eluting impurities during Ethyl 6H-1,2-oxazine-3-carboxylate column chromatography

Resolving Co-Eluting Impurities in Ethyl 6H-1,2-oxazine-3-carboxylate Purification Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently observe researchers struggling to...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Co-Eluting Impurities in Ethyl 6H-1,2-oxazine-3-carboxylate Purification

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently observe researchers struggling to purify heterocyclic esters like Ethyl 6H-1,2-oxazine-3-carboxylate . The instinct is to run a standard Hexane/Ethyl Acetate gradient on bare silica. However, because the 1,2-oxazine ring is typically synthesized via Hetero-Diels-Alder (HDA) cycloaddition, the crude mixture is often contaminated with unreacted diene dimers or regioisomeric cycloadducts [3]. These impurities share nearly identical dipole moments with your target, rendering standard normal-phase selectivity ( α ) useless and resulting in stubborn co-elution.

This guide provides the mechanistic causality and self-validating protocols required to definitively resolve these critical pairs.

Section 1: Diagnostic FAQs (Identifying the Invisible)

Q1: My main peak looks symmetrical on the UV chromatogram, but NMR shows persistent impurities. How do I definitively confirm co-elution? A1: A perfectly symmetrical peak does not guarantee purity; it only means the co-eluting compounds have identical capacity factors ( k′ ). To detect hidden co-elution, you must utilize Diode Array Detection (DAD) or Mass Spectrometry (MS) spectral shifting. Across a single peak, the DAD collects hundreds of UV spectra. If you extract spectra at the leading edge, apex, and tailing edge of the peak and they do not perfectly overlay, you are witnessing co-elution[1].

Q2: Why do my Hetero-Diels-Alder (HDA) byproducts co-elute with the oxazine product on standard silica gel? A2: It comes down to the dominant intermolecular forces. In Hexane/Ethyl Acetate systems, separation is driven by dipole-dipole interactions. Because the carboxylate ester group at the C3 position dominates the overall dipole moment of Ethyl 6H-1,2-oxazine-3-carboxylate, any HDA regioisomer with the same ester moiety will exhibit an identical retention factor ( Rf​ ). To resolve them, you must stop relying on the ester and start exploiting the π−π interactions of the oxazine's conjugated system.

Section 2: Strategic Troubleshooting & Method Optimization

Q3: How do I alter mobile phase selectivity ( α ) to exploit these π−π interactions? A3: Change your organic modifier to an aromatic solvent. Switching from Hexane/EtOAc to a Toluene/Acetone system introduces π−π stacking between the electron-rich toluene and the oxazine ring. Because regioisomers have slightly different spatial arrangements of their double bonds, their π -stacking affinities will differ, effectively pulling the co-eluting peaks apart.

Q4: What if normal-phase optimization fails entirely? A4: If orthogonal liquid solvents fail, your impurities are likely stereoisomers. You must transition to Supercritical Fluid Chromatography (SFC). SFC utilizes supercritical CO2​ , which possesses gas-like diffusivity and liquid-like density. This drastically increases mass transfer rates, providing the theoretical plates necessary to resolve chiral 1,2-oxazine derivatives that conventional HPLC simply cannot separate [2].

Section 3: Visualizing the Troubleshooting Logic

G Start Detect Co-elution (UV Shoulder / MS Shift) Analyze Analyze Impurity Type (LC-MS/PDA) Start->Analyze Decision Impurity Class? Analyze->Decision Polarity Polarity/Functional Group Modify Mobile Phase Decision->Polarity Mass Difference Isomer Regioisomer/Stereoisomer Change Stationary Phase Decision->Isomer Isobaric Opt1 Try Toluene/Acetone or Adjust pH Polarity->Opt1 Opt2 Use Phenyl-Hexyl or Chiral SFC Isomer->Opt2 Validate Validate Resolution (Rs > 1.5) Opt1->Validate Opt2->Validate Validate->Analyze No Success Method Locked Validate->Success Yes

Workflow for diagnosing and resolving co-eluting oxazine impurities via orthogonal selectivity.

Section 4: Quantitative Data Summary

The table below summarizes how shifting the primary interaction mechanism impacts the resolution of Ethyl 6H-1,2-oxazine-3-carboxylate from its common HDA byproducts.

Mobile Phase / SystemPrimary Interaction MechanismPredicted ΔRf​ / Rs​ Application Suitability
Hexane / Ethyl Acetate Dipole-Dipole ΔRf​<0.05 Baseline polarity screening; poor for regioisomers.
Toluene / Acetone π−π Stacking & Dipole ΔRf​≈0.15 Resolving diene dimers and regioisomers [3].
DCM / Methanol Hydrogen Bonding ΔRf​≈0.10 Removing highly polar unreacted starting materials.
SFC ( CO2​ / MeOH) Steric & H-Bonding Rs​>2.0 Baseline separation of stereoisomers [2].
Section 5: Self-Validating Experimental Protocols
Protocol 1: Orthogonal 2D-TLC Screening (Normal Phase)

Causality: Before committing to a preparative column, you must prove that the co-eluting spot is actually two distinct compounds and not a single compound degrading on the acidic silica [4]. Methodology:

  • Spotting: Apply 2 µL of the crude mixture in the exact bottom-left corner of a 10x10 cm silica gel 60 F254​ plate.

  • Dimension 1: Develop the plate vertically using your baseline system (e.g., Hexane/EtOAc 70:30).

  • Drying: Remove the plate and dry it completely under a gentle stream of N2​ for 5 minutes. Crucial: Any residual EtOAc will disrupt the selectivity of the second dimension.

  • Dimension 2: Rotate the plate 90 degrees. Develop it in an orthogonal, π -selective system (e.g., Toluene/Acetone 85:15).

  • Visualization: Examine under UV (254 nm) and stain with KMnO4​ (which rapidly oxidizes the oxazine double bond).

  • Self-Validation Check: Draw a 45-degree diagonal line from the origin. If your compound was merely degrading on the silica, all spots will fall perfectly on this diagonal. If the spot deviates off the diagonal into two distinct coordinates, you have definitively proven successful resolution and can scale up to a column.

Protocol 2: SFC Method Transfer for Isobaric Impurities

Causality: When impurities are isobaric stereoisomers, liquid chromatography lacks the resolving power required without excessive run times. SFC leverages the low viscosity of supercritical CO2​ to rapidly resolve these rigid heterocyclic structures [2]. Methodology:

  • Sample Prep: Dissolve the sample in a weak solvent compatible with SFC (e.g., 50:50 Methanol/Isopropanol) to prevent injection solvent effects.

  • Column Selection: Equip the SFC with a π -active stationary phase (e.g., Phenyl-Hexyl or an Amylose-based chiral column).

  • Initial Conditions: Set the gradient to 95% CO2​ / 5% Methanol. Add 0.1% Diethylamine (DEA) to the Methanol to suppress secondary interactions with the oxazine nitrogen.

  • Thermodynamic Control: Maintain backpressure at 120 bar and column temperature at 35°C to ensure the CO2​ remains in a supercritical state.

  • Gradient Execution: Ramp the co-solvent from 5% to 40% over 10 minutes at a flow rate of 3.0 mL/min.

  • Self-Validation Check: Monitor the DAD. Extract UV spectra at the 10%, 50%, and 90% height marks of the eluting peak. If the spectra perfectly overlay, the compound is pure. If the absorption maxima shift, co-elution persists, and the gradient slope must be flattened [1].

References
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)
  • Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis PLOS One URL
  • Synthesis of 3,6-Dihydro-2H-[1, 2]-Oxazines from Nitroarenes and Conjugated Dienes, Catalyzed by Palladium/Phenanthroline Complexes SciSpace URL
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes LCGC International URL

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR chemical shift reference spectra for Ethyl 6H-1,2-oxazine-3-carboxylate

A Comprehensive Guide to the ¹H and ¹³C NMR Chemical Shift Reference Spectra for Ethyl 6H-1,2-oxazine-3-carboxylate and a Comparison with Structurally Related Heterocycles In the field of medicinal chemistry and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the ¹H and ¹³C NMR Chemical Shift Reference Spectra for Ethyl 6H-1,2-oxazine-3-carboxylate and a Comparison with Structurally Related Heterocycles

In the field of medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular framework and the chemical environment of individual atoms. This guide offers a detailed analysis of the expected ¹H and ¹³C NMR chemical shift reference spectra for Ethyl 6H-1,2-oxazine-3-carboxylate, a heterocyclic scaffold of potential interest.

Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide presents a predicted reference spectrum based on a thorough analysis of structurally related 1,2-oxazine derivatives and other relevant heterocyclic systems. We will delve into a comparative analysis with experimentally determined spectra of similar compounds to substantiate our predictions and provide a robust framework for researchers working with this class of molecules. Furthermore, a detailed, best-practice protocol for acquiring high-quality NMR spectra for such compounds is provided, ensuring experimental reproducibility and data integrity.

Predicted ¹H and ¹³C NMR Reference Spectra for Ethyl 6H-1,2-oxazine-3-carboxylate

The predicted chemical shifts for Ethyl 6H-1,2-oxazine-3-carboxylate are presented in Table 1. These predictions are derived from an analysis of substituent effects and a comparison with the known NMR data of related 1,2-oxazine and other heterocyclic structures. The assignments are based on established principles of NMR spectroscopy, considering the electronic influence of the ester functionality and the heteroatoms within the oxazine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 6H-1,2-oxazine-3-carboxylate in CDCl₃

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Oxazine Ring
4-H~4.2 - 4.4~70 - 75
5-H~2.2 - 2.4~25 - 30
6-CH₂~3.8 - 4.0~45 - 50
Ethyl Ester Group
-O-CH₂-~4.1 - 4.3 (q)~60 - 62
-CH₃~1.2 - 1.4 (t)~14 - 15
Carbonyl & Imine
C=O-~160 - 165
C=N-~150 - 155

Note: These are predicted values and should be confirmed by experimental data. Chemical shifts are referenced to TMS (0 ppm). Coupling constants (J) for the ethyl group are expected to be in the range of 7.0-7.5 Hz.

Figure 1: Structure of Ethyl 6H-1,2-oxazine-3-carboxylate with predicted NMR assignments.

Comparative NMR Data of Structurally Related Heterocycles

To provide context for our predicted chemical shifts, we present the experimental NMR data for several related heterocyclic compounds.

1,2-Oxazine Derivatives

Table 2: Experimental ¹H and ¹³C NMR Data for Selected 1,2-Oxazine Derivatives in CDCl₃[1]

Compound Key ¹H Chemical Shifts (ppm) Key ¹³C Chemical Shifts (ppm)
3,4,6-triphenyl-6H-1,2-oxazine 6.75 (s, 1H, 5-H), 7.15-7.55 (m, Ar-H)97.4 (C-6), 113.0 (C-5), 153.3 (C-3)
6-(p-tolyl)-3,4-diphenyl-6H-1,2-oxazine 2.39 (s, 3H, -CH₃), 6.71 (s, 1H, 5-H), 7.19-7.51 (m, Ar-H)21.3 (-CH₃), 97.2 (C-6), 113.0 (C-5), 153.2 (C-3)
Ethyl Ester Containing Heterocycle

The following data for an ethyl ester-containing heterocyclic system provides a reference for the expected chemical shifts of the ethyl group protons and carbons[2].

Table 3: Experimental ¹H and ¹³C NMR Data for Ethyl 2-amino-4-(4-chlorophenyl)-1-methyl-5-oxo-4,5-dihydro-1H-pyrano[3,2-c]quinoline-3-carboxylate in DMSO-d₆[2]

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ethyl Ester Group 4.04-3.99 (q, 2H, -O-CH₂-)59.5 (-O-CH₂-)
1.15-1.12 (t, 3H, -CH₃)14.3 (-CH₃)
Carbonyl Carbon -167.8 (C=O)

Experimental Protocol for High-Fidelity NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data for Ethyl 6H-1,2-oxazine-3-carboxylate and related compounds, the following detailed protocol is recommended. This protocol is based on established best practices in NMR spectroscopy[3][4][5][6].

1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with different solubility profiles, acetone-d₆, DMSO-d₆, or methanol-d₄ can be considered. Be aware that chemical shifts are solvent-dependent[7][8].

  • Concentration: For ¹H NMR, a concentration of 1-5 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient[3]. For ¹³C NMR, a higher concentration of 10-30 mg is recommended due to the lower natural abundance of the ¹³C isotope[3].

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be used. However, for most modern spectrometers, the residual solvent peak can be used as a secondary reference[6].

  • Sample Filtration: To remove any particulate matter that could degrade spectral quality, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. NMR Tube and Spectrometer Setup

  • NMR Tube Quality: Use high-quality, clean, and dry 5 mm NMR tubes to ensure good magnetic field homogeneity[4][5].

  • Spectrometer Preparation: Before inserting the sample, ensure the spectrometer is properly tuned and the lock and shim routines have been optimized for the chosen solvent.

3. Data Acquisition

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans will be required.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

NMR_Experimental_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing & Analysis Solvent Select Deuterated Solvent (e.g., CDCl3) Weigh Weigh Sample (1-5 mg for 1H, 10-30 mg for 13C) Solvent->Weigh Dissolve Dissolve in 0.6-0.7 mL of Solvent Weigh->Dissolve Filter Filter into High-Quality NMR Tube Dissolve->Filter Tune Tune and Shim Spectrometer Filter->Tune H1_NMR Acquire 1D 1H NMR Tune->H1_NMR C13_NMR Acquire 1D 13C NMR H1_NMR->C13_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Process Fourier Transform & Phase Correction TwoD_NMR->Process Reference Reference Spectra (Solvent or TMS) Process->Reference Integrate Integrate 1H Signals Reference->Integrate Assign Assign Signals using 1D and 2D Data Integrate->Assign

Figure 2: A streamlined workflow for the acquisition and analysis of NMR data.

Comparative Analysis and Discussion

A comparative analysis of the predicted chemical shifts for Ethyl 6H-1,2-oxazine-3-carboxylate with the experimental data of the reference compounds provides valuable insights.

  • Oxazine Ring Protons and Carbons: The chemical shifts of the protons and carbons in the 1,2-oxazine ring are significantly influenced by the substituents. In the case of the triphenyl-substituted oxazine, the aromatic rings exert a strong deshielding effect. For our target molecule, the electron-withdrawing nature of the C3-carboxylate group is expected to deshield the adjacent C4 proton and carbon. The predicted chemical shifts for the oxazine ring are in general agreement with the ranges observed for other 1,2-oxazine derivatives[1].

  • Ethyl Ester Group: The chemical shifts of the ethyl ester protons and carbons are highly characteristic. The methylene (-O-CH₂-) protons are deshielded by the adjacent oxygen atom, appearing as a quartet around 4.1-4.3 ppm. The methyl (-CH₃) protons are more shielded, appearing as a triplet around 1.2-1.4 ppm. These predicted values are in excellent agreement with the experimental data for the ethyl ester group in the pyrano[3,2-c]quinoline derivative (Table 3)[2]. Similarly, the predicted ¹³C chemical shifts for the ethyl group (~61 ppm for -O-CH₂- and ~14 ppm for -CH₃) are consistent with the reference compound.

  • Solvent Effects: It is crucial to acknowledge that the choice of solvent can significantly impact chemical shifts, particularly for protons involved in hydrogen bonding or in molecules with a large dipole moment[7][8]. The data presented in Table 3 was acquired in DMSO-d₆, a more polar solvent than CDCl₃. This can lead to variations in the observed chemical shifts. Therefore, for a direct and accurate comparison, it is always preferable to use the same solvent for all NMR measurements.

Comparative_Analysis_Logic cluster_Ref Reference Experimental Data cluster_Factors Influencing Factors Target Predicted NMR Data for Ethyl 6H-1,2-oxazine-3-carboxylate Analysis Comparative Analysis Target->Analysis Ref1 1,2-Oxazine Derivatives (Ring System Data) [4] Ref1->Analysis Ref2 Ethyl Ester Heterocycle (Substituent Data) [19] Ref2->Analysis Factor1 Substituent Effects (e.g., -COOEt) Analysis->Factor1 Factor2 Solvent Effects [7, 10] Analysis->Factor2 Factor3 Ring Strain & Conformation Analysis->Factor3 Conclusion Validated Structural Assignment & Understanding of Spectral Features Analysis->Conclusion

Figure 3: Logical flow for the comparative analysis of NMR data.

Conclusion

This guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR reference spectra for Ethyl 6H-1,2-oxazine-3-carboxylate. By leveraging a comparative analysis with structurally related compounds and adhering to a rigorous experimental protocol, researchers can confidently approach the structural elucidation of this and similar heterocyclic systems. The provided data and methodologies serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the accurate and efficient characterization of novel chemical entities.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Eswaran, S. V., et al. (2002). Synthesis of cyclic nitrone and 1,2-oxazine from 1,2,4-triaryl-but-2-ene-1,4-dione and hydroxylamine. Journal of Chemical Sciences, 114(2), 135-143. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of University of Babylon for Pure and Applied Sciences, 29(2), 52-63. Retrieved from [Link]

  • Ozturkcan, S. A., et al. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of the Chemical Society of Pakistan, 33(6), 939-944.
  • MDPI. (2024, November 25). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Retrieved from [Link]

  • Thieme. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Efficient synthesis of some[3][4]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. Scientific Reports, 10, 19041. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • MDPI. (2023, November 23). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin. Molecules, 27(21), 7247. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of a poly(2-ethyl-2-oxazoline) FurMal-PEtOx obtained.... Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, December 3). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 15, 10554-10570. Retrieved from [Link]

  • MDPI. (2020, July 21). Ethyl 11a,12-Dihydrobenzo[b]benzo[5][6][1][3]oxazino[2,3-e][1][3]oxazine-5a(6H)-carboxylate. Retrieved from [Link]

  • LOCKSS. (n.d.). SYNTHESIS, CHARACTERIZATION, AND ELECTRONIC AND STRUCTURAL CALCULATIONS OF SOME 1,4-DISUBSTITUTED CYCLOPENTA[d][3][9]OXAZINES. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, February 2). Assigning carbon-13 NMR for ethyl 2-oxo-2H-chromen3-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, July 5). comparative diffusion ordered 1H-NMR spectroscopy of poly(2-ethyl-2-oxazoline)s and poly(ethylene glycol) in D2O. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Synthesis of anti- 2, 3-dihydro-1, 2, 3-trisubstituted-1H-naphth [1, 2-e][3][4] oxazine derivatives via multicomponent approach. Retrieved from [Link]

  • ResearchGate. (2022, September 29). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

Comparative

A Validated High-Performance Liquid Chromatography Method for Purity Determination of Ethyl 6H-1,2-oxazine-3-carboxylate: A Comparative Guide

Introduction In the landscape of pharmaceutical development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Ethyl 6H-1,2-oxazine-3-carboxylate, a molecule of interest due to the therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Ethyl 6H-1,2-oxazine-3-carboxylate, a molecule of interest due to the therapeutic potential often associated with the oxazine scaffold, represents a candidate for which rigorous quality control is paramount.[1][2][3] The purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. The presence of impurities, even in minute quantities, can alter pharmacological and toxicological profiles, making their identification and quantification a non-negotiable aspect of the drug development lifecycle.[4]

This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity for Ethyl 6H-1,2-oxazine-3-carboxylate. We will delve into the rationale behind the method development, provide detailed protocols for each validation parameter in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, and present a comparative analysis against other potential analytical techniques.[5][6] This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable method for ensuring the quality of this, and structurally similar, compounds.

Rationale for HPLC Method Selection and Development

High-Performance Liquid Chromatography was selected as the analytical technique of choice due to its inherent advantages for the analysis of non-volatile, polar organic molecules like Ethyl 6H-1,2-oxazine-3-carboxylate. Its high resolving power, sensitivity, and suitability for quantitative analysis make it superior to other techniques for impurity profiling.

The development of this method was predicated on the hypothetical physicochemical properties of the target analyte, inferred from its structure:

  • UV Absorbance: The presence of the carboxylate group and the oxazine ring suggests UV absorbance in the lower wavelength region. A photodiode array (PDA) detector was employed to identify an optimal detection wavelength of 254 nm, offering a balance of sensitivity and specificity.

  • Polarity: The ester and oxazine functionalities impart a moderate polarity to the molecule, making it an ideal candidate for reversed-phase chromatography.

  • Solubility: The compound is predicted to be soluble in common organic solvents such as methanol and acetonitrile, which are suitable for use as mobile phase constituents.

Based on these considerations, the following HPLC method was developed:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 60:40 (v/v) Acetonitrile:Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

HPLC Method Validation Workflow

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[7] The workflow for this validation follows the recommendations of the ICH Q2(R2) guidelines and is depicted below.[8][9]

HPLC_Validation_Workflow MethodDevelopment Method Development SystemSuitability System Suitability MethodDevelopment->SystemSuitability Robustness Robustness MethodDevelopment->Robustness Stability Solution Stability MethodDevelopment->Stability Specificity Specificity SystemSuitability->Specificity Linearity Linearity Specificity->Linearity ValidatedMethod Validated Method Specificity->ValidatedMethod Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy->ValidatedMethod Precision->ValidatedMethod LOD_LOQ->ValidatedMethod Robustness->ValidatedMethod Stability->ValidatedMethod Forced_Degradation_Workflow API_Sample API Sample (Ethyl 6H-1,2-oxazine-3-carboxylate) Acid Acid Stress (0.1N HCl, 60°C) API_Sample->Acid Base Base Stress (0.1N NaOH, 60°C) API_Sample->Base Oxidation Oxidative Stress (3% H2O2) API_Sample->Oxidation Thermal Thermal Stress (80°C) API_Sample->Thermal Photo Photolytic Stress (UV Light) API_Sample->Photo HPLC_Analysis HPLC-PDA Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis PeakPurity Peak Purity Assessment HPLC_Analysis->PeakPurity

Sources

Validation

Structural and reactivity comparison between 1,2-oxazines and 1,3-oxazines in organic synthesis

Oxazines are a versatile class of six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Depending on the relative positioning of these heteroatoms, the chemical behavior of the scaffold shifts...

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Author: BenchChem Technical Support Team. Date: April 2026

Oxazines are a versatile class of six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Depending on the relative positioning of these heteroatoms, the chemical behavior of the scaffold shifts dramatically. For researchers and drug development professionals, choosing between a 1,2-oxazine and a 1,3-oxazine framework dictates not only the synthetic route but also the downstream reactivity and pharmacological potential of the molecule.

This guide provides an objective, data-driven comparison of these two critical isomers, highlighting their structural foundations, synthetic methodologies, and validated experimental protocols.

Structural and Electronic Foundations

The fundamental divergence between 1,2-oxazines and 1,3-oxazines lies in their heteroatom connectivity, which governs their stability and reactivity profiles:

  • 1,2-Oxazines (Adjacent Heteroatoms): The defining characteristic of the 1,2-oxazine scaffold is the highly polarized and relatively weak N–O bond (bond dissociation energy ~50–60 kcal/mol). This inherent instability is a strategic advantage in organic synthesis, as the ring serves as a latent, stereodefined precursor for acyclic 1,4-amino alcohols and pyrroles via reductive cleavage[1]. Furthermore, the 1,2-oxazine pharmacophore has demonstrated targeted biological activity, such as selective acetylcholinesterase (AChE) inhibition[2].

  • 1,3-Oxazines (Separated Heteroatoms): In 1,3-oxazines, the nitrogen and oxygen atoms are separated by a single sp³ hybridized carbon. This creates an N–C–O linkage that behaves as a hybrid between an aminal and an acetal. While highly stable under basic and reductive conditions, this linkage is susceptible to acid-catalyzed electrophilic ring-opening, making 1,3-oxazines excellent intermediates for synthesizing chiral amines and N-substituted amino alcohols[3].

Synthetic Methodologies & Reactivity Workflows

1,2-Oxazines: The Hetero-Diels-Alder (HDA) Paradigm

The most robust and stereoselective route to 3,6-dihydro-1,2-oxazines is the [4+2] Hetero-Diels-Alder (HDA) cycloaddition of transient nitroso compounds with conjugated dienes[1]. Historically, generating nitroso dienophiles required harsh oxidants. Modern, atom-economical protocols utilize transition-metal catalysis to reduce stable nitroarenes in situ. For instance, a Palladium/Phenanthroline complex can utilize phenyl formate as a carbon monoxide surrogate to generate the reactive nitrosoarene, which is immediately trapped by the diene to form the 1,2-oxazine core[4].

1,3-Oxazines: Multicomponent Condensation (MCR)

Conversely, 1,3-oxazines are classically assembled via a one-pot, three-component Mannich-type condensation. This highly convergent approach reacts a phenol (or naphthol), an aldehyde, and an amine source (such as urea or ammonium acetate)[5]. Recent advances in green chemistry have optimized this pathway using cobalt-modified phosphate catalysts or solvent-free grinding techniques, achieving near-quantitative yields in minutes by driving the condensation equilibrium forward[3].

OxazineComparison cluster_12 1,2-Oxazine Synthesis & Reactivity cluster_13 1,3-Oxazine Synthesis & Reactivity N1 Nitroarene + Diene (Precursors) N2 Pd-Catalyzed Reduction & Hetero-Diels-Alder N1->N2 N3 1,2-Oxazine Core (Weak N-O Bond) N2->N3 N4 Reductive Cleavage (Amino Alcohols) N3->N4 M1 Phenol + Aldehyde + Amine (Precursors) M2 Multicomponent Condensation M1->M2 M3 1,3-Oxazine Core (N-C-O Linkage) M2->M3 M4 Acidic Ring Opening (Chiral Amines) M3->M4

Divergent synthetic workflows and downstream reactivity of 1,2-oxazine and 1,3-oxazine scaffolds.

Quantitative Performance Comparison

The following table summarizes the operational and chemical metrics differentiating the two scaffolds based on recent literature standards:

Parameter1,2-Oxazines1,3-Oxazines
Heteroatom Position Adjacent (N–O)Separated by one carbon (N–C–O)
Primary Synthetic Route Hetero-Diels-Alder (HDA)[1]Multicomponent Condensation (MCR)[5]
Typical Precursors Nitrosoarenes/alkenes + DienesPhenols/Naphthols + Aldehydes + Amines
Key Reactive Feature Weak N–O bond (Reductive cleavage)Aminal-like linkage (Acidic ring-opening)
Downstream Utility 1,4-Amino alcohols, pyrroles, aminosugarsChiral amines, polybenzoxazine resins
Standard Yields 60–85% (HDA processes)[4]85–98% (MCR processes)[3]
Catalyst Systems Pd/Phenanthroline, Lewis AcidsCobalt-phosphates, Solvent-free thermal

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic causality and real-time analytical checkpoints.

Protocol A: Synthesis of 3,6-Dihydro-2H-1,2-oxazine via in situ HDA[4]

This protocol circumvents the need to handle unstable nitrosoarenes or toxic CO gas by generating the active dienophile in situ.

  • Reaction Setup: In a heavy-walled glass pressure tube, combine the nitroarene (1.0 equiv), conjugated diene (4.0 equiv), Pd(OAc)₂ (2.5 mol%), 1,10-phenanthroline (2.5 mol%), and triethylamine (0.12 equiv).

  • CO Surrogate Addition: Add phenyl formate (1.0 equiv).

    • Causality: Phenyl formate acts as a bench-stable liquid CO surrogate. Under Pd catalysis and heat, it decomposes to release CO gas at a controlled rate, selectively reducing the nitroarene to the highly reactive nitroso dienophile without over-reducing it to an unreactive aniline[4].

  • Thermal Cyclization: Seal the tube and heat to 140 °C for 12 hours.

    • Self-Validation Checkpoint: The reaction progress is visually indicated by a distinct color shift. The initial yellow solution (nitroarene) darkens to a deep red/brown as the transient nitroso species forms, eventually becoming pale yellow as the HDA cycloadduct is consumed.

  • Isolation & Verification: Cool to room temperature, vent carefully, and purify via silica gel chromatography (Hexane/EtOAc).

    • Self-Validation Checkpoint: ¹H NMR of the purified product will show diagnostic downfield shifts for the newly formed alkene protons (approx. 5.8–6.0 ppm) and the C3/C6 protons adjacent to the N and O heteroatoms.

Protocol B: Solvent-Free Synthesis of 2,3-Dihydro-1H-naphtho[1,2-e][1,3]oxazine[5]

This green-chemistry protocol utilizes physical state changes to drive the reaction kinetically.

  • Reagent Milling: In a mortar or dedicated solvent-free milling vessel, combine β-naphthol (1.0 equiv), benzaldehyde (2.0 equiv), and ammonium acetate (1.5 equiv).

    • Causality: Conducting the reaction under solvent-free conditions forces extremely high local concentrations of the reactants. The mechanical grinding (or mild heating to 80 °C) evaporates the water byproduct as steam, pushing the trimolecular condensation equilibrium strictly toward the oxazine product[5].

  • Reaction Progression: Grind or stir the mixture continuously at 80 °C for 50–150 minutes.

    • Self-Validation Checkpoint: The physical state of the reaction provides real-time feedback. The initial powder mixture will briefly form a eutectic melt, which subsequently solidifies into a hard, crystalline mass as the high-melting oxazine product forms[5].

  • Purification & Verification: Wash the solid mass with warm water to remove unreacted ammonium acetate, then recrystallize from ethanol.

    • Self-Validation Checkpoint: FT-IR spectroscopy serves as a rapid structural check. The broad O–H and N–H stretching bands (>3200 cm⁻¹) of the precursors will completely disappear, replaced by a strong, sharp C–O–C asymmetric stretch characteristic of the 1,3-oxazine ring at approximately 1220 cm⁻¹.

Sources

Comparative

A Researcher's Guide to the Structural Validation of Ethyl 6H-1,2-oxazine-3-carboxylate: An In-Depth Comparison of Crystallographic and Spectroscopic Methods

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive analysis of the structural validati...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive analysis of the structural validation of Ethyl 6H-1,2-oxazine-3-carboxylate, a heterocyclic compound of significant interest due to the prevalence of the 1,2-oxazine scaffold in biologically active molecules.[1][2][3] We will delve into the gold standard of structural determination, single-crystal X-ray crystallography, and provide a comparative analysis with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of structural validation and the interplay between different analytical methods.

The Central Role of X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic arrangement within a crystalline solid. The technique provides unambiguous information on bond lengths, bond angles, and the overall conformation of a molecule, which are critical for understanding its chemical reactivity and biological interactions.

Experimental Protocol: From Crystal to Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The following protocol outlines the key steps involved in the X-ray crystallographic analysis of a compound like Ethyl 6H-1,2-oxazine-3-carboxylate.

Step 1: Crystallization

  • Objective: To grow single crystals of high quality suitable for X-ray diffraction.

  • Methodology:

    • Dissolve the purified Ethyl 6H-1,2-oxazine-3-carboxylate in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

    • Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

    • Monitor for the formation of well-defined, single crystals with sharp edges.

Step 2: Data Collection

  • Objective: To obtain a complete set of diffraction data.

  • Methodology:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • Utilize a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).[4]

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

Step 3: Structure Solution and Refinement

  • Objective: To determine the atomic positions and refine the structural model.

  • Methodology:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the model against the experimental data using least-squares methods, adjusting atomic positions and displacement parameters.[5]

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

The workflow for X-ray crystallography can be visualized as follows:

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination cluster_validation Validation & Deposition Purified_Compound Purified_Compound Solution Solution Purified_Compound->Solution Crystallization Single_Crystal Single_Crystal Solution->Single_Crystal Crystallization Diffraction_Data Diffraction_Data Single_Crystal->Diffraction_Data X-ray Diffraction Initial_Model Initial_Model Diffraction_Data->Initial_Model Structure Solution Refined_Structure Refined_Structure Initial_Model->Refined_Structure Refinement Validated_Structure Validated_Structure Refined_Structure->Validated_Structure CheckCIF CCDC_Deposition CCDC_Deposition Validated_Structure->CCDC_Deposition Database Deposition

A streamlined workflow for single-crystal X-ray crystallography.

Structural Validation: A Multi-faceted Approach

While X-ray crystallography provides a detailed snapshot of the solid-state structure, a comprehensive validation often involves the integration of data from other analytical techniques. This is particularly crucial when suitable crystals cannot be obtained or when understanding the molecule's behavior in solution is important.

Comparison with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule in solution. For Ethyl 6H-1,2-oxazine-3-carboxylate, ¹H and ¹³C NMR would be the primary techniques used.

FeatureX-ray CrystallographyNMR Spectroscopy
State Solid (crystalline)Solution
Information Precise 3D coordinates, bond lengths, bond angles, packingConnectivity, chemical environment, stereochemistry, dynamics
Strengths Unambiguous structure determinationProvides information on solution-state conformation
Limitations Requires high-quality single crystalsIndirect structural information, interpretation can be complex

For a related oxazine derivative, the following ¹H NMR data was reported: δ 6.94–6.75 (m, 8H, Ar), 5.51 (br s, 1H), 5.12 (d, 2H, NH, J = 9.17), 4.30–4.23 (m, 2H, CH₂), 1.27 (t, 3H, CH₃, J = 7.15).[6] This data provides valuable information about the number and types of protons and their neighboring atoms, which is complementary to the static picture from crystallography.

The Role of Computational Modeling

In the absence of experimental data or to rationalize observed structures, computational modeling, particularly Density Functional Theory (DFT), can be a valuable tool. DFT calculations can predict molecular geometries, spectroscopic properties, and reaction energetics.[2][7]

FeatureX-ray CrystallographyComputational Modeling (DFT)
Nature ExperimentalTheoretical
Information Experimental solid-state structureGas-phase or solvated structure, electronic properties
Strengths "Ground truth" for the solid stateCan explore conformations and reactive intermediates
Limitations Requires a physical sample and successful crystallizationAccuracy depends on the level of theory and basis set

A comparison of key geometric parameters from a hypothetical X-ray structure of Ethyl 6H-1,2-oxazine-3-carboxylate with a DFT-optimized structure would be a powerful validation exercise.

Data Deposition and Integrity

A cornerstone of scientific integrity is the public deposition of crystallographic data. The Cambridge Crystallographic Data Centre (CCDC) serves as the world's repository for small-molecule organic and metal-organic crystal structures.[8][9][10][11] Upon publication, researchers are expected to deposit their structural data, which includes the crystallographic information file (CIF). This allows for independent verification and further analysis by the scientific community. The final structure should be validated using tools like CheckCIF, which is available through the International Union of Crystallography (IUCr).[5]

The logical relationship between these validation methods is illustrated below:

validation_logic Xray X-ray Crystallography (Solid State Structure) Validation Comprehensive Structural Validation Xray->Validation NMR NMR Spectroscopy (Solution Structure & Connectivity) NMR->Validation Computational Computational Modeling (Theoretical Structure & Energetics) Computational->Validation

Interplay of methods for comprehensive structural validation.

Conclusion

The structural validation of Ethyl 6H-1,2-oxazine-3-carboxylate, like any molecule of scientific importance, relies on a synergistic approach. While single-crystal X-ray crystallography provides the most definitive structural information in the solid state, its findings are strengthened and contextualized by data from NMR spectroscopy and computational modeling. By integrating these techniques, researchers can achieve a holistic understanding of the molecule's structure and properties, which is essential for advancing the fields of medicine and materials science.

References

  • The Cambridge Structural Database - BiŌkeanós. (n.d.).
  • Ethyl 11a,12-Dihydrobenzo[b]benzo[1][8][12]oxazino[2,3-e][8][12]oxazine-5a(6H)-carboxylate. (2020, July 21). MDPI. Retrieved from

  • Fully Selective Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Non-Catalysed Hetero Diels-Alder Reactions with the Participation of Cyanofunctionalysed Conjugated Nitroalkenes. (2023, June 6). MDPI.
  • CCDC 2211981: Experimental Crystal Structure Determination. (n.d.). National Open Access Monitor, Ireland.
  • A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. (2016, July 2). ResearchGate.
  • 1,2-Oxazines and Their Benzo Derivatives. (n.d.). ResearchGate.
  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (2010, December 18). ResearchGate.
  • Ethyl 11a,12-Dihydrobenzo[b]benzo[1][8][12]oxazino[2,3-e][8][12]oxazine-5a(6H)-carboxylate. (2025, October 16). ResearchGate. Retrieved from

  • Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase. (2014, August 1). PubMed.
  • SYNTHESIS, CHARACTERIZATION, AND ELECTRONIC AND STRUCTURAL CALCULATIONS OF SOME 1,4-DISUBSTITUTED CYCLOPENTA[d][6][8]OXAZINES Nat. (2020, January 7). LOCKSS. Retrieved from

  • Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. (n.d.). PMC.
  • Search - Access Structures. (n.d.). CCDC.
  • CCDC 2096072: Experimental Crystal Structure Determination : 2,2-diethyl-4-phenyl-6-[4-(trifluoromethyl)phenyl]hexa-3,5-dienoic acid. (n.d.). Cambridge Crystallographic Data Centre.
  • CCDC 2344717: Experimental Crystal Structure Determination. (n.d.). Iowa Research Online.

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Safety & Regulatory Compliance

Safety

Ethyl 6H-1,2-oxazine-3-carboxylate proper disposal procedures

Operational Guide: Safe Handling and RCRA-Compliant Disposal of Ethyl 6H-1,2-oxazine-3-carboxylate As a Senior Application Scientist, I frequently oversee the scale-up and subsequent waste management of heterocyclic inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and RCRA-Compliant Disposal of Ethyl 6H-1,2-oxazine-3-carboxylate

As a Senior Application Scientist, I frequently oversee the scale-up and subsequent waste management of heterocyclic intermediates. Ethyl 6H-1,2-oxazine-3-carboxylate (CID 10953748) is a highly versatile building block in drug development, frequently utilized in nitroso-Diels-Alder reactions to access functionalized pyrroles and other bioactive scaffolds[1][2]. However, its disposal requires precise logistical planning to ensure compliance with the Resource Conservation and Recovery Act (RCRA) and to mitigate environmental health and safety (EHS) risks[3].

This guide provides a self-validating, step-by-step operational plan for the safe decommissioning and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Hazard Assessment & Causality

Effective waste management requires understanding the chemical causality behind disposal rules. Do not simply follow steps; understand the why behind the protocol.

  • NOx Emission Potential: As an organic molecule containing a nitrogen atom in its heterocycle, the incineration of Ethyl 6H-1,2-oxazine-3-carboxylate will generate nitrogen oxides (NOx). It must be routed to a licensed facility equipped with appropriate exhaust scrubbers.

  • Matrix Contamination (The Halogen Rule): 1,2-oxazine derivatives are frequently synthesized, extracted, or purified using halogenated solvents such as dichloromethane (DCM)[2]. The presence of even trace amounts of DCM fundamentally changes the waste classification. Halogenated waste requires specialized high-temperature kilns to prevent the formation of highly toxic dioxins. Mixing halogenated and non-halogenated waste streams not only violates EPA regulations but exponentially increases disposal costs and environmental hazards[3].

Quantitative Waste Management Parameters

To maintain compliance, laboratories must adhere to strict accumulation limits based on their EPA generator status. The table below summarizes the logistical constraints for hazardous waste storage, including specific provisions under EPA Subpart K for academic and research institutions[3][4][5].

Regulatory FrameworkMax Accumulation VolumeMax Storage TimeSecondary ContainmentLabeling Requirement at Generation
Standard RCRA (LQG) > 1000 kg / month90 Days110% of largest containerFull EPA Waste Codes Required
Standard RCRA (SQG) 100 - 1000 kg / month180 Days110% of largest containerFull EPA Waste Codes Required
EPA Subpart K (Academic) 55 Gallons per Laboratory6 MonthsRequired"Unwanted Material" (Codes added later)

Standard Operating Procedure: Disposal Methodology

Every protocol must be a self-validating system to ensure operator safety and regulatory compliance. Follow these steps when decommissioning Ethyl 6H-1,2-oxazine-3-carboxylate waste.

Step 1: Matrix Segregation and Compatibility Check

  • Action: Determine the solvent matrix of the oxazine waste. If the compound is dissolved in DCM or chloroform, designate it as "Halogenated Organic Waste." If dissolved in ethyl acetate, hexanes, or neat, designate it as "Non-Halogenated Organic Waste"[2].

  • Causality: Segregation prevents dangerous cross-reactions and minimizes disposal costs. Acids and bases must never be mixed with this ester to prevent exothermic hydrolysis[3].

Step 2: Primary Containerization

  • Action: Transfer the waste into a chemically compatible, leak-proof container (e.g., High-Density Polyethylene (HDPE) or glass). Fill the container to no more than 90% of its total capacity[3].

  • Validation Check: After sealing the container, observe it for 15 minutes in the fume hood. If the container bulges or feels warm to the touch, an incompatible chemical reaction (e.g., residual acid reacting with the oxazine ester) is occurring. Immediately uncap in the fume hood to vent pressure and neutralize the matrix.

  • Causality: The 10% headspace is critical to accommodate the thermal expansion of organic solvents during storage and transport, preventing catastrophic container rupture[3].

Step 3: RCRA-Compliant Labeling

  • Action: Immediately affix a hazardous waste label to the container. Under standard RCRA rules, apply the appropriate EPA ID and waste codes. If operating under EPA Subpart K, label the container clearly as "Unwanted Material" and log the exact accumulation start date[5].

  • Causality: The National Research Council emphasizes that chemical waste must be documented at the point of generation to maintain a transparent chain of custody[4].

Step 4: Central Accumulation Transfer

  • Action: Move the container to a designated Central Accumulation Area (CAA) or a consolidation laboratory. Place the primary container inside a secondary containment tray capable of holding 110% of the liquid volume[4][5].

  • Causality: Secondary containment provides a physical barrier against leaks, ensuring that a primary container failure does not result in environmental contamination or toxic exposure to lab personnel[4].

Step 5: Final Manifesting and Transport

  • Action: Schedule a pickup with a licensed hazardous waste broker before the 90-day (Standard RCRA) or 6-month (Subpart K) limit expires[3][4]. Ensure the waste manifest explicitly lists the presence of nitrogenous heterocyclic compounds to inform the incineration facility.

Process Visualization

The following diagram illustrates the logical workflow for segregating and processing 1,2-oxazine waste streams.

WasteDisposal Start Waste Generation: Ethyl 6H-1,2-oxazine-3-carboxylate Decision Contains Halogenated Solvents (e.g., DCM)? Start->Decision NonHalo Non-Halogenated Organic Waste Stream Decision->NonHalo No Halo Halogenated Organic Waste Stream Decision->Halo Yes Container HDPE/Glass Containers (<90% Capacity) NonHalo->Container Halo->Container Labeling Apply Hazardous Waste Label & Track Accumulation Start Date Container->Labeling Storage Secondary Containment in CAA (Max 90 Days or 6 Months) Labeling->Storage Disposal Licensed RCRA Incineration Facility Storage->Disposal

Workflow for the segregation and EPA-compliant disposal of 1,2-oxazine derivative waste.

References

  • [4] Title: How to Ensure Safe Chemical Waste Disposal in Laboratories. Source: Daniels Health. URL:

  • [3] Title: How to Dispose of Chemical Waste in a Lab Correctly. Source: GAIACA. URL:

  • [5] Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Source: US EPA. URL:

  • [1] Title: Ethyl 6H-1,2-oxazine-3-carboxylate | C7H9NO3 | CID 10953748. Source: NIH PubChem. URL:

  • [2] Title: Organic Syntheses Procedure. Source: orgsyn.org. URL:

Sources

Handling

Personal protective equipment for handling Ethyl 6H-1,2-oxazine-3-carboxylate

As a Senior Application Scientist in drug development, I frequently oversee the integration of specialized heterocyclic intermediates into laboratory workflows. Ethyl 6H-1,2-oxazine-3-carboxylate (CID 10953748)[1] is a f...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently oversee the integration of specialized heterocyclic intermediates into laboratory workflows. Ethyl 6H-1,2-oxazine-3-carboxylate (CID 10953748)[1] is a functionalized oxazine derivative. Because comprehensive chronic toxicological profiles for novel or specialized research chemicals are rarely fully established, we must treat this compound as a potentially hazardous substance under the[2].

This guide provides the operational, personal protective equipment (PPE), and disposal frameworks necessary to handle this compound with uncompromising safety and scientific rigor.

Mechanistic Hazard Assessment

Why are strict PPE protocols required for Ethyl 6H-1,2-oxazine-3-carboxylate? The causality lies in its molecular structure. The compound features an oxazine ring system coupled with a carboxylate ester.

  • Electrophilic Reactivity: The ester moiety can act as an electrophile. Upon dermal contact, it can undergo nucleophilic attack by primary amines in skin proteins (acylation), which is a classic mechanistic pathway for contact dermatitis and chemical sensitization.

  • Heterocyclic Irritation: The 1,2-oxazine ring contains an N-O bond. Heterocycles of this nature can cause acute ocular and mucosal irritation upon exposure to airborne particulates.

Therefore, our safety protocols are designed as a self-validating system: engineering controls prevent aerosol exposure, while specific PPE creates an absolute barrier against dermal absorption.

Required Personal Protective Equipment (PPE) Matrix

The following table summarizes the quantitative data and operational logic for the required PPE when handling this compound.

PPE CategorySpecification / StandardCausality & Operational Logic
Hand Protection Nitrile gloves (≥ 0.11 mm for incidental; ≥ 0.4 mm for prolonged contact)Nitrile provides excellent chemical resistance against esters and heterocyclic organics, preventing dermal acylation.
Eye Protection ANSI Z87.1 Certified Splash GogglesProtects against micro-particulate dust during weighing and liquid splashes during solvation.
Body Protection Flame-resistant (FR) laboratory coat (NFPA 2112)Prevents particulate accumulation on street clothing and protects against secondary ignition if flammable solvents are used.
Respiratory & Engineering Fume Hood (Face velocity 80-120 fpm)Local exhaust ventilation is the primary engineering control to prevent inhalation of airborne powders[3].

Operational Workflow & Handling Protocol

To ensure a self-validating safety loop, every step of the handling process must be executed systematically.

Step 1: Pre-Operational Verification Before opening the chemical container, verify that the chemical fume hood is operational. The face velocity monitor must read between 80 and 120 feet per minute (fpm).

Step 2: PPE Donning Don your FR lab coat, ANSI Z87.1 safety goggles, and double-layer nitrile gloves. Expert Insight: Double-gloving ensures that if the outer glove becomes contaminated with the oxazine powder, it can be safely removed and replaced without ever compromising your primary dermal barrier.

Step 3: Anti-Static Weighing and Transfer Place the analytical balance inside the fume hood or a vented balance enclosure. Use a static-control (anti-static) weighing boat. Heterocyclic powders often carry static charges; using anti-static tools prevents the compound from aerosolizing due to electrostatic repulsion.

Step 4: Solvation and Reaction Setup Dissolve the Ethyl 6H-1,2-oxazine-3-carboxylate in your designated solvent (e.g., Dichloromethane or Ethyl Acetate) entirely within the hood. Keep the fume hood sash as low as ergonomically possible to maximize the physical barrier between your breathing zone and the reaction vessel.

Step 5: Immediate Decontamination Wipe down spatulas, the balance pan, and the surrounding hood surface with a solvent-dampened wipe (e.g., 70% isopropanol). This hydrolyzes and removes any microscopic residual compound.

Workflow Visualization

G Start Start: Hazard Assessment Hood Verify Fume Hood (80-120 fpm) Start->Hood PPE Don PPE (Nitrile, Goggles, FR Coat) Hood->PPE Weighing Anti-Static Weighing (Inside Enclosure) PPE->Weighing Reaction Solvation & Reaction (Sash Lowered) Weighing->Reaction Waste Dispose as Hazardous Organic Waste Reaction->Waste Decon Surface Decontamination (70% IPA Wipes) Waste->Decon

Operational workflow for the safe handling and transfer of novel oxazine derivatives.

Emergency Response & Spill Mitigation

In the event of an accidental spill of Ethyl 6H-1,2-oxazine-3-carboxylate, follow this step-by-step mitigation protocol:

  • Isolate the Area: If the spill occurs outside the fume hood, immediately halt work and clear personnel from the immediate vicinity to prevent tracking the powder.

  • Don Emergency PPE: Ensure you are wearing fresh, heavy-duty nitrile gloves (≥ 0.4 mm) and safety goggles.

  • Containment (Solid): Do NOT dry sweep, as this will aerosolize the reactive ester. Gently cover the powder with damp absorbent paper (dampened with water or a mild alcohol) to suppress dust.

  • Collection: Scoop the absorbed material using a non-sparking tool and place it into a chemically compatible, sealable hazardous waste container.

  • Surface Neutralization: Wash the spill area with soap and water, followed by a 70% isopropanol wipe, to ensure all ester residues are completely removed from the surface.

Waste Disposal & Decontamination

According to the National Research Council's , all novel compounds and their derivatives must be treated as hazardous chemical waste[4].

  • Solid Waste: Empty chemical vials, contaminated outer gloves, and weighing boats must be placed in a solid hazardous waste bin lined with a chemically compatible poly-bag.

  • Liquid Waste: Solvent waste containing Ethyl 6H-1,2-oxazine-3-carboxylate must be collected in properly labeled, secondary-contained high-density polyethylene (HDPE) carboys. Do not mix this waste with incompatible strong acids or oxidizers, as the oxazine ring can undergo exothermic degradation.

References
  • Title: Ethyl 6H-1,2-oxazine-3-carboxylate | C7H9NO3 | CID 10953748 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US), National Academies Press URL: [Link]

Sources

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